Product packaging for 4-Methoxyoxane-4-carboxylic acid(Cat. No.:CAS No. 1010836-49-3)

4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501
CAS No.: 1010836-49-3
M. Wt: 160.169
InChI Key: VJJYOPVQSMINBP-UHFFFAOYSA-N
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Description

4-Methoxyoxane-4-carboxylic acid is a chiral building block of interest in medicinal chemistry and drug design. Its structure, featuring a carboxylic acid group on an oxane (tetrahydropyran) ring with a methoxy substituent, makes it a valuable scaffold for the synthesis of complex molecules. Researchers can utilize this compound in the development of novel pharmaceuticals, particularly as a potential bioisostere for other carboxylic acid-containing structures, a strategy known to improve drug-like properties such as metabolic stability and membrane permeability. It also serves as a key intermediate in organic synthesis for constructing oxygen-containing heterocycles and exploring structure-activity relationships in lead optimization programs. This product is strictly for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B590501 4-Methoxyoxane-4-carboxylic acid CAS No. 1010836-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyoxane-4-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJYOPVQSMINBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654015
Record name 4-Methoxyoxane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010836-49-3
Record name 4-Methoxyoxane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyoxane-4-carboxylic acid
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyoxane-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its fundamental physical properties is crucial for its synthesis, purification, formulation, and application in various research and development settings. This technical guide provides a comprehensive overview of the known and estimated physical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
Synonyms 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid, 4-methoxy-tetrahydropyran-4-carboxylic acid[1]
CAS Number 1010836-49-3[1]
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Chemical Structure
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Physical Properties

Direct experimental data for the physical properties of this compound are limited. Therefore, this guide presents a combination of computed data and experimentally determined values for the closely related analog, tetrahydropyran-4-carboxylic acid, to provide reasonable estimates.

PropertyThis compound (Estimated/Computed)Tetrahydropyran-4-carboxylic acid (Experimental)
Melting Point Estimated: 80-95 °C87 - 89 °C[2][3]
Boiling Point Estimated: Higher than the analog due to increased molecular weight.115 °C at 20 mmHg[2]
Solubility in Water Predicted to have moderate solubility.Data not available, but expected to be soluble.
pKa Estimated: 4.0 - 5.0Data not available.
logP (Computed) -0.1[1]Data not available.

Note on Estimations: The estimations for this compound are based on the structural similarity to tetrahydropyran-4-carboxylic acid. The addition of a methoxy group is expected to have a minor impact on the melting point and pKa but will increase the boiling point due to the higher molecular weight. The negative logP value suggests good water solubility.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Check: A sharp melting range (typically less than 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind solid sample to a fine powder B Pack into capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus B->C D Heat at a controlled rate (1-2 °C/min) C->D E Record temperature of first liquid drop D->E F Record temperature of complete liquefaction E->F G Determine melting range F->G H Assess purity based on range G->H

Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small volume (0.5-1 mL) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

  • Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

  • Procedure:

    • The test tube is attached to the thermometer and immersed in the Thiele tube.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped, and the apparatus is allowed to cool slowly.

    • The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Place liquid sample in a small test tube B Insert an inverted sealed capillary tube A->B C Attach to thermometer and immerse in Thiele tube B->C D Heat gently until a steady stream of bubbles emerges C->D E Stop heating and allow to cool D->E F Record temperature when liquid enters capillary E->F G Record boiling point F->G H Note atmospheric pressure G->H

Workflow for Boiling Point Determination.
Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • To a small test tube, add approximately 10 mg of this compound.

    • Add 1 mL of the chosen solvent.

    • Vortex or shake the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution to determine if the solid has dissolved.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid remains largely undissolved.

  • pH-Dependent Solubility:

    • Test the solubility in aqueous acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions. Carboxylic acids are expected to be more soluble in basic solutions due to the formation of the carboxylate salt.

SolubilityWorkflow A Weigh ~10 mg of sample into a test tube B Add 1 mL of solvent A->B C Vortex/shake for 1-2 minutes B->C D Is the solid fully dissolved? C->D E Classify as 'Soluble' D->E Yes F Is there partial dissolution? D->F No I Repeat with different solvents (water, ethanol, etc.) E->I G Classify as 'Partially Soluble' F->G Yes H Classify as 'Insoluble' F->H No G->I H->I J Test in aqueous acid (1M HCl) and base (1M NaOH) I->J pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh the acid sample B Dissolve in a known volume of deionized water A->B D Place acid solution in a beaker with a stirrer B->D C Calibrate pH meter E Immerse pH electrode C->E D->E F Add standardized strong base in small increments E->F G Record pH after each addition F->G H Plot pH vs. volume of base added G->H I Identify the equivalence point (steepest inflection) H->I J Determine the half-equivalence point I->J K pKa = pH at the half-equivalence point J->K

References

An In-depth Technical Guide to 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxyoxane-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and predicted spectroscopic data.

Chemical Structure and Properties

This compound is a derivative of tetrahydropyran, featuring both a methoxy and a carboxylic acid group attached to the same carbon atom in the ring.

Chemical Structure:

G start Tetrahydropyran-4-one step1 Cyanohydrin Formation (e.g., NaCN, H+) start->step1 step2 Hydrolysis of Nitrile (e.g., H2SO4, H2O, heat) step1->step2 end This compound step2->end step3 Williamson Ether Synthesis (e.g., NaH, CH3I) G start This compound (Building Block) step1 Amide Coupling start->step1 step2 Esterification start->step2 step3 Bioisosteric Replacement start->step3 lib Compound Library Generation step1->lib step2->lib step3->lib screening High-Throughput Screening lib->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines the available information with established, standard methodologies for the characterization of novel carboxylic acids.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Data for 4-Methoxytetrahydro-2H-pyran-4-carboxylic Acid

PropertyValueSource
Molecular Formula C₇H₁₂O₄[1][2][3][]
Molecular Weight 160.17 g/mol [1][2][3]
IUPAC Name 4-methoxyoxane-4-carboxylic acid[1][]
CAS Number 1010836-49-3[2][3][]
Physical Form Solid[2]
Purity 95-98% (as commercially available)[2][]
Storage Temperature Room temperature, sealed in a dry environment[2]
Canonical SMILES COC1(CCOCC1)C(=O)O[]
InChI Key VJJYOPVQSMINBP-UHFFFAOYSA-N[2][]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy group protons, the methylene protons of the tetrahydropyran ring, and the acidic proton of the carboxylic acid. The chemical shifts (δ) will be influenced by the electronegativity of the adjacent oxygen atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the quaternary carbon of the carboxylic acid, the quaternary carbon attached to the methoxy group, the methoxy carbon, and the methylene carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹.[5][6] Another prominent feature is the strong C=O stretching absorption of the carboxyl group, which typically appears between 1710 and 1760 cm⁻¹.[5] The presence of the ether linkage in the tetrahydropyran ring would be indicated by a C-O stretching band, usually in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 160.17.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid are not extensively reported. However, the following section provides generalized, standard operating procedures that can be adapted for this purpose.

Synthesis of Tetrahydropyran Carboxylic Acid Derivatives

A general approach to synthesizing tetrahydropyran-4-carboxylic acid derivatives involves the cyclization of appropriate precursors. One reported method for a related compound, tetrahydropyran-4-carboxylic acid, involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[7] A potential synthetic route to the target molecule could be adapted from this procedure.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Methoxy Group Introduction (Hypothetical) A Diethyl Malonate + Bis(2-haloethyl) Ether C Diethyl Tetrahydropyran-4,4-dicarboxylate A->C Reaction B Base (e.g., NaH, NaOEt) B->C Catalyst D Diethyl Tetrahydropyran-4,4-dicarboxylate C->D F Tetrahydropyran-4,4-dicarboxylic Acid D->F Reaction E Base (e.g., NaOH, KOH) E->F Catalyst G Tetrahydropyran-4,4-dicarboxylic Acid F->G I Tetrahydropyran-4-carboxylic Acid G->I Reaction H Heat H->I Condition J Tetrahydropyran-4-carboxylic Acid I->J L 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid J->L Reaction K Methylating Agent K->L Reagent Characterization_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structural Confirmation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Structure Elucidation Analysis->Structure

References

Spectroscopic and Synthetic Profile of 4-Methoxyoxane-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Methoxyoxane-4-carboxylic acid, a novel heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of experimentally acquired spectra in public databases, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Furthermore, a detailed, plausible synthetic protocol for its preparation is proposed, along with a visual workflow of the experimental procedure. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related oxane derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which features a central oxane ring, a carboxylic acid group, and a methoxy group at the C4 position. The predictions are informed by typical spectroscopic values for carboxylic acids, cyclic ethers, and methoxy functionalities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-COOH10.0 - 13.0Broad Singlet1HChemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[1]
-OCH₃~3.3Singlet3HTypical for a methoxy group not attached to an aromatic ring.
Oxane CH₂ (axial, adjacent to O)~3.6 - 3.8Multiplet2HDeshielded by the ring oxygen.
Oxane CH₂ (equatorial, adjacent to O)~3.4 - 3.6Multiplet2H
Oxane CH₂ (axial, β to O)~1.8 - 2.0Multiplet2H
Oxane CH₂ (equatorial, β to O)~1.6 - 1.8Multiplet2H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
-C OOH175 - 185Typical for a carboxylic acid carbonyl carbon.[2][3]
C 4 (quaternary)75 - 85Deshielded by two oxygen atoms.
Oxane C H₂ (adjacent to O)65 - 75Deshielded by the ring oxygen.
Oxane C H₂ (β to O)30 - 40
-OC H₃~50Typical for a methoxy group.
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity/ShapeNotes
O-H (Carboxylic Acid)2500 - 3300Broad, StrongCharacteristic very broad absorption due to hydrogen bonding.[4][5]
C-H (Aliphatic)2850 - 3000Medium to Strong
C=O (Carboxylic Acid)1700 - 1725Strong, SharpPosition can be influenced by hydrogen bonding.[4][5]
C-O (Ether)1050 - 1150StrongCharacteristic for cyclic ethers.
C-O (Carboxylic Acid)1210 - 1320Medium
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Values for Major Fragments of this compound

m/zProposed FragmentNotes
160[M]⁺Molecular ion (may be weak or absent).[6]
145[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
115[M - COOH]⁺Loss of the carboxylic acid group as a radical.
101[M - C₂H₅O₂]⁺Alpha-cleavage of the oxane ring.
87[C₄H₇O₂]⁺Fragmentation of the oxane ring.
71[C₄H₇O]⁺Further fragmentation.[7]
45[COOH]⁺Carboxyl cation.

Proposed Experimental Protocols

As no specific synthesis for this compound is readily available in the literature, the following protocol is proposed based on established methods for the synthesis of related tetrahydropyran derivatives.[8]

Synthesis of this compound

Step 1: Synthesis of Diethyl 4-methoxyoxane-4,4-dicarboxylate

  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl 2-methoxy-malonate dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add bis(2-chloroethyl) ether dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 4-methoxyoxane-4,4-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Dissolve the diethyl 4-methoxyoxane-4,4-dicarboxylate from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the esters.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Heat the acidified mixture to reflux to induce decarboxylation, monitoring the evolution of carbon dioxide.

  • Continue heating until gas evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve a small sample (5-10 mg for ¹H, 20-50 mg for ¹³C) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Obtain the IR spectrum of the purified solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the purified compound using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Diethyl 2-methoxy-malonate + Bis(2-chloroethyl) ether cyclization Cyclization (NaOEt, Ethanol, Reflux) start->cyclization intermediate Diethyl 4-methoxyoxane-4,4-dicarboxylate cyclization->intermediate hydrolysis Hydrolysis & Decarboxylation (NaOH, H₃O⁺, Heat) intermediate->hydrolysis product This compound hydrolysis->product nmr NMR (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for this compound.

References

4-Methoxyoxane-4-carboxylic Acid: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-Methoxyoxane-4-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a predictive analysis based on its structural features and the known solubility of analogous compounds. Furthermore, it details standardized experimental protocols for researchers to determine the precise solubility parameters in various solvent systems, a critical step in drug development and formulation. This guide is intended to serve as a foundational resource for scientists and researchers investigating the physicochemical properties of this compound.

Introduction

This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a carboxylic acid moiety, and a methoxy group. Its molecular structure suggests a moderate polarity, which will inherently govern its solubility in different media. The presence of the carboxylic acid group allows for pH-dependent solubility, a key characteristic for drug absorption and formulation. The ether linkage and the methoxy group contribute to its potential for hydrogen bonding. Understanding the solubility of this compound is paramount for its application in medicinal chemistry and materials science, influencing factors such as bioavailability, formulation strategies, and reaction conditions.

Predicted Solubility Profile

While specific experimental data is not currently available in the public domain, a qualitative solubility profile can be predicted based on the compound's functional groups and the known properties of similar molecules.

  • Aqueous Solubility: The presence of the carboxylic acid and ether oxygen atoms suggests that this compound will exhibit some solubility in water. The carboxylic acid group can ionize to a carboxylate at basic pH, which would significantly increase aqueous solubility. At acidic pH, the compound will be in its neutral form, and its solubility is expected to be lower.

  • Organic Solvent Solubility: The compound is anticipated to be soluble in a range of polar organic solvents. Due to the presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the ether and carbonyl oxygens), it is likely to be soluble in protic solvents like alcohols (e.g., ethanol, methanol) and aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A related compound, Tetrahydropyran-4-yl-carboxylic acid, is reported to be highly soluble in DMSO (200 mg/mL), suggesting a similar behavior for this compound. Its solubility in non-polar solvents like hexane or toluene is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to populate as data becomes available through experimentation.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (g/L)Solubility (mol/L)Method
Water252.0Data not availableData not available
Water257.4Data not availableData not available
Water2510.0Data not availableData not available
Ethanol25N/AData not availableData not available
Methanol25N/AData not availableData not available
Dimethyl Sulfoxide (DMSO)25N/AData not availableData not available
Dichloromethane25N/AData not availableData not available
Hexane25N/AData not availableData not available

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, the following established experimental protocols are provided.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: Allow the suspension to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the solute.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or a calibrated spectrophotometer.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

pH-Dependent Aqueous Solubility
  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: Perform the Equilibrium Solubility Method (as described in 4.1) for the compound in each of the prepared buffer solutions.

  • Data Analysis: Plot the determined solubility as a function of pH to generate a pH-solubility profile.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocols.

G cluster_0 Equilibrium Solubility Workflow A Add excess solid to solvent B Equilibrate at constant temperature (24-72h with agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify solute concentration (e.g., HPLC) C->D E Calculate Solubility D->E

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

G cluster_1 pH-Dependent Solubility Determination P1 Prepare aqueous buffers at various pH values P2 Perform Equilibrium Solubility Method for each buffer P1->P2 P3 Collect solubility data at each pH point P2->P3 P4 Plot Solubility vs. pH P3->P4 P5 Generate pH-Solubility Profile P4->P5

Caption: Workflow for Determining the pH-Solubility Profile.

Conclusion

While direct experimental solubility data for this compound is not yet available, this technical guide provides a robust framework for researchers. By understanding the predicted solubility based on its chemical structure and by employing the detailed experimental protocols herein, scientists in drug development and other fields can effectively characterize this important physicochemical property. The provided workflows and data table templates are designed to aid in the systematic investigation and documentation of the solubility profile of this compound.

Discovery and history of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyoxane-4-carboxylic acid, a substituted tetrahydropyran derivative, is a heterocyclic compound with potential applications as a building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical properties and a generalized approach to its synthesis, based on established methodologies for structurally related compounds. Due to the limited publicly available information, this guide also highlights the existing knowledge gaps regarding its specific discovery, historical development, and biological activity, thereby identifying opportunities for future research.

Introduction

This compound (CAS No. 1010836-49-3) is a unique molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a methoxy and a carboxylic acid group.[1] The presence of these functional groups on a saturated heterocyclic scaffold suggests its potential utility in the synthesis of more complex molecules with diverse chemical and biological properties. The tetrahydropyran motif is a common structural feature in many natural products and pharmacologically active compounds, making its derivatives, such as this compound, valuable intermediates for drug discovery and development.

Despite its commercial availability as a research chemical, detailed information regarding the discovery and historical development of this compound is not extensively documented in publicly accessible scientific literature. Its primary role appears to be that of a specialized chemical building block.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented in Table 1. These properties are derived from computational models and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₇H₁₂O₄PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1010836-49-3PubChem[1]
Molecular Weight 160.17 g/mol PubChem[1]
Topological Polar Surface Area 55.8 ŲPubChem[1]
Complexity 149PubChem[1]
Monoisotopic Mass 160.0736 DaPubChem[1]

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

The proposed synthesis involves the initial construction of the tetrahydropyran ring, followed by the introduction of the methoxy and carboxylic acid functionalities at the 4-position.

G Generalized Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Step 1: Cyclization cluster_2 Step 2: Hydrolysis cluster_3 Step 3: Decarboxylation cluster_4 Step 4: Functionalization Diethyl malonate Diethyl malonate node_cyclization Diethyl tetrahydropyran-4,4-dicarboxylate Diethyl malonate->node_cyclization Base, Solvent Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->node_cyclization node_hydrolysis Tetrahydropyran-4,4-dicarboxylic acid node_cyclization->node_hydrolysis Base (e.g., NaOH) node_decarboxylation Tetrahydropyran-4-carboxylic acid node_hydrolysis->node_decarboxylation Heat node_functionalization This compound node_decarboxylation->node_functionalization Introduction of Methoxy Group (e.g., via α-hydroxylation followed by methylation)

Caption: A generalized multi-step synthesis pathway for this compound.

Detailed Methodologies (Based on Analogs)

The following protocols are adapted from the synthesis of tetrahydropyran-4-carboxylic acid and would require optimization for the target molecule.[2]

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)

  • Reagents: Diethyl malonate, bis(2-chloroethyl) ether, a strong base (e.g., sodium ethoxide in ethanol), and a suitable solvent (e.g., ethanol).

  • Procedure: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise under an inert atmosphere. The mixture is stirred, followed by the addition of bis(2-chloroethyl) ether. The reaction mixture is then heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Hydrolysis)

  • Reagents: Diethyl tetrahydropyran-4,4-dicarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), and water.

  • Procedure: The diester is suspended in an aqueous solution of the base and heated at reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation)

  • Reagents: Tetrahydropyran-4,4-dicarboxylic acid.

  • Procedure: The dicarboxylic acid is heated at a temperature above its melting point until the evolution of carbon dioxide ceases. The resulting crude tetrahydropyran-4-carboxylic acid can be purified by distillation or recrystallization.

Step 4: Introduction of the 4-Methoxy Group (Hypothetical)

  • This step would involve the selective introduction of a hydroxyl group at the 4-position, followed by methylation. A possible route could involve α-bromination of the corresponding acid chloride, followed by nucleophilic substitution with a methoxide source. Alternatively, direct oxidation of an enolate intermediate could be explored. This step would require significant experimental development.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available data on the biological activity of this compound. Consequently, no signaling pathways or specific biological targets have been identified for this compound. The presence of the carboxylic acid and methoxy functional groups on a tetrahydropyran scaffold suggests that it could be explored for a wide range of biological activities, but this remains a subject for future investigation.

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like this compound.

G Hypothetical Biological Screening Workflow cluster_screening Screening Cascade Compound Synthesis and Purification Compound Synthesis and Purification In Vitro Screening Primary Assays (e.g., enzyme inhibition, receptor binding) Compound Synthesis and Purification->In Vitro Screening Hit Identification Confirmation and Dose-Response In Vitro Screening->Hit Identification Lead Optimization Structure-Activity Relationship (SAR) Studies Hit Identification->Lead Optimization In Vivo Studies Animal Models of Disease Lead Optimization->In Vivo Studies

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a chemical entity with potential as a synthetic intermediate. While its basic chemical properties are known, a significant lack of information exists regarding its discovery, historical context, specific synthesis protocols, and biological activity. This presents a clear opportunity for further research. Future work should focus on:

  • Developing and publishing a robust and scalable synthesis protocol.

  • Full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).

  • Screening for biological activity across a range of therapeutic targets.

  • Investigating its potential as a scaffold for the development of novel bioactive molecules.

The elucidation of these unknown aspects will be crucial in determining the ultimate utility and value of this compound in the fields of chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to Potential Research Areas for 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines potential research avenues for the underexplored molecule, 4-Methoxyoxane-4-carboxylic acid. While specific biological data for this compound is scarce, its core structure, featuring a tetrahydropyran (oxane) ring, is a recognized privileged scaffold in medicinal chemistry. This guide proposes a structured research plan, from synthesis to biological evaluation and lead optimization, to unlock its therapeutic potential.

Core Compound Profile

This compound is a heterocyclic compound featuring a saturated six-membered oxane ring. The key substituents, a carboxylic acid and a methoxy group, are both attached to the same carbon atom (C4). These functional groups offer multiple points for chemical modification and potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
IUPAC Name This compound
CAS Number 1010836-49-3
Canonical SMILES COC1(CCOCC1)C(=O)O
InChI Key VJJYOPVQSMINBP-UHFFFAOYSA-N

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available Tetrahydro-4H-pyran-4-one. The proposed route involves the formation of a nitrile intermediate, which is subsequently hydrolyzed.

G cluster_0 Step 1: Cyanohydrin Formation & Methylation cluster_1 Step 2: Nitrile Hydrolysis A Tetrahydro-4H-pyran-4-one B 4-Methoxy-tetrahydropyran-4-carbonitrile A->B  TMSCN, TiCl4  or NaCN, then CH3I, NaH   C This compound B->C  HCl (aq), Heat  or NaOH (aq), Heat then H+  

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Methoxy-tetrahydropyran-4-carbonitrile

A related procedure involves the reaction of 4,4-dimethoxytetrahydropyran with tert-butyl isocyanide and titanium tetrachloride.[1] A more direct approach from the ketone is proposed here:

  • To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄, 0.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by TLC or GC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting cyanohydrin can be methylated in situ or after purification. To a solution of the cyanohydrin in THF, add sodium hydride (NaH, 1.5 eq) at 0 °C, followed by methyl iodide (CH₃I, 1.5 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Purify the crude product by silica gel column chromatography to yield 4-Methoxy-tetrahydropyran-4-carbonitrile.

Step 2: Hydrolysis to this compound

The hydrolysis of the nitrile can be performed under acidic or basic conditions.[2][3][4][5]

  • Acidic Hydrolysis: Reflux a solution of 4-Methoxy-tetrahydropyran-4-carbonitrile (1.0 eq) in 6M aqueous hydrochloric acid (HCl) for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.

  • Alkaline Hydrolysis: Alternatively, reflux the nitrile (1.0 eq) in 4M aqueous sodium hydroxide (NaOH). After completion, cool the reaction mixture and acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid. The product can then be filtered or extracted.

Potential Research Area: Anticancer Activity

The tetrahydropyran (THP) scaffold is present in numerous compounds with demonstrated antitumor activity.[6] Therefore, a primary research direction is to evaluate this compound and its derivatives as potential anticancer agents.

A standard workflow for preliminary anticancer drug screening involves evaluating the compound's effect on the viability and proliferation of various cancer cell lines.

G A Synthesized Compound (this compound) B Prepare Stock Solutions (e.g., in DMSO) A->B C In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->C E Data Analysis: Calculate IC50 Values C->E D Select Panel of Cancer Cell Lines (e.g., NCI-60) D->C F Hit Identification (IC50 < Threshold) E->F G Secondary Assays (Apoptosis, Cell Cycle, Migration) F->G H Lead Compound G->H

Caption: Experimental workflow for in vitro anticancer drug screening.

This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.[7][8]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percentage of cell viability relative to the vehicle control. Plot the results against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 2: Representative Panel of Human Cancer Cell Lines for Initial Screening

Cell LineCancer Type
MCF-7Breast
PC-3Prostate
A549Lung
HCT116Colon
HeLaCervical
K562Leukemia

Potential Research Area: Lead Optimization via Bioisosteric Replacement

The carboxylic acid moiety, while often crucial for target binding, can lead to poor metabolic stability and limited cell permeability.[9][10] A key research strategy is to replace the carboxylic acid with bioisosteres to improve the compound's overall drug-like properties.[11][12][13]

G cluster_0 Rationale for Replacement cluster_1 Potential Bioisosteres A Parent Compound: This compound B Improve metabolic stability (avoid acyl glucuronidation) Enhance cell permeability Modulate pKa and polarity Explore new binding interactions A->B  Why?   C Tetrazole B->C D Hydroxamic Acid B->D E Acylsulfonamide B->E F Hydroxyisoxazole B->F

Caption: Logic diagram for a bioisosteric replacement strategy.

The goal is to synthesize analogs of this compound where the carboxyl group is replaced by functional groups with similar steric and electronic properties but improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 3: Proposed Carboxylic Acid Bioisosteres and Their Rationale

BioisostereRationale
Tetrazole Widely used, acidic (pKa ≈ 4.5-4.9), metabolically stable, can improve oral bioavailability.[12]
Hydroxamic Acid Can act as a zinc-binding group, often used in inhibitors of metalloenzymes (e.g., HDACs).[9]
Acylsulfonamide Can mimic the charge and geometry of a carboxylate, often more lipophilic.
Hydroxyisoxazole Planar, acidic isostere found in some natural products and used in neurotransmitter analogs.

The synthesis of these analogs would require developing specific synthetic routes for each bioisostere, followed by the same biological evaluation workflow described above to establish structure-activity relationships (SAR).

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. This guide provides a comprehensive framework for initiating a research program focused on this molecule. The proposed areas of investigation—a robust synthetic pathway, screening for anticancer activity, and a rational lead optimization strategy through bioisosteric replacement—offer a clear and structured path for drug development professionals. The inherent versatility of the oxane ring, combined with the potential for improving physicochemical properties through targeted chemical modifications, positions this compound as a valuable starting point for the discovery of novel therapeutics.

References

4-Methoxyoxane-4-carboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyoxane-4-carboxylic acid, also known as 4-methoxytetrahydro-2H-pyran-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₇H₁₂O₄. Its structure features a tetrahydropyran ring, a privileged scaffold in medicinal chemistry, substituted at the 4-position with both a methoxy and a carboxylic acid group. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and its known applications as a synthetic intermediate.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties have been calculated and are available in chemical databases. These properties are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1010836-49-3PubChem
Molecular Formula C₇H₁₂O₄PubChem
Molecular Weight 160.17 g/mol PubChem
Canonical SMILES COC1(CCOCC1)C(=O)OPubChem
InChI Key VJJYOPVQSMINBP-UHFFFAOYSA-NPubChem

Proposed Synthesis of this compound

The proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Esterification cluster_3 Step 4: α-Hydroxylation cluster_4 Step 5: O-Methylation cluster_5 Step 6: Saponification A Diethyl malonate C Diethyl tetrahydropyran-4,4-dicarboxylate A->C B Bis(2-chloroethyl) ether B->C D Tetrahydropyran-4-carboxylic acid C->D E Methyl tetrahydropyran-4-carboxylate D->E F Methyl 4-hydroxy-tetrahydropyran-4-carboxylate E->F G Methyl 4-methoxy-tetrahydropyran-4-carboxylate F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This initial step involves a dialkylation of diethyl malonate with bis(2-chloroethyl) ether to form the tetrahydropyran ring.

  • Reagents and Materials:

    • Diethyl malonate

    • Bis(2-chloroethyl) ether

    • Sodium ethoxide

    • Anhydrous ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

    • Diethyl malonate is added dropwise to the stirred solution at room temperature.

    • Bis(2-chloroethyl) ether is then added, and the reaction mixture is heated to reflux for 12-18 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude diethyl tetrahydropyran-4,4-dicarboxylate, which can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to Tetrahydropyran-4-carboxylic acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which undergoes decarboxylation upon heating to yield the monosubstituted carboxylic acid.

  • Reagents and Materials:

    • Diethyl tetrahydropyran-4,4-dicarboxylate

    • Sodium hydroxide or potassium hydroxide

    • Water, Ethanol (optional)

    • Hydrochloric acid

    • Heating mantle, round-bottom flask, distillation apparatus

  • Procedure:

    • The diester is heated to reflux with an aqueous or ethanolic solution of sodium or potassium hydroxide until saponification is complete (monitored by TLC).

    • The reaction mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of tetrahydropyran-4,4-dicarboxylic acid.

    • The dicarboxylic acid is collected by filtration, washed with cold water, and dried.

    • The dried dicarboxylic acid is then heated to its melting point (typically 150-160 °C) until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

    • The resulting crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation.

Step 3: Esterification to Methyl tetrahydropyran-4-carboxylate

To facilitate the subsequent α-functionalization, the carboxylic acid is protected as its methyl ester.

  • Reagents and Materials:

    • Tetrahydropyran-4-carboxylic acid

    • Anhydrous methanol

    • Sulfuric acid (catalytic amount) or thionyl chloride

    • Round-bottom flask, reflux condenser

  • Procedure (Fischer Esterification):

    • Tetrahydropyran-4-carboxylic acid is dissolved in a large excess of anhydrous methanol.

    • A catalytic amount of concentrated sulfuric acid is added.

    • The mixture is heated to reflux for several hours.

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give methyl tetrahydropyran-4-carboxylate.

Step 4: α-Hydroxylation of Methyl tetrahydropyran-4-carboxylate

The introduction of a hydroxyl group at the α-position can be achieved via the formation of an enolate followed by oxidation.

  • Reagents and Materials:

    • Methyl tetrahydropyran-4-carboxylate

    • Lithium diisopropylamide (LDA) or another strong base

    • Anhydrous tetrahydrofuran (THF)

    • MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or another suitable oxidizing agent

    • Dry ice/acetone bath

  • Procedure:

    • A solution of LDA is prepared in anhydrous THF and cooled to -78 °C.

    • A solution of methyl tetrahydropyran-4-carboxylate in THF is added dropwise to the LDA solution, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

    • A solution of MoOPH in THF is then added slowly to the enolate solution at -78 °C.

    • The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields methyl 4-hydroxy-tetrahydropyran-4-carboxylate.

Step 5: O-Methylation of Methyl 4-hydroxy-tetrahydropyran-4-carboxylate

The hydroxyl group is then methylated to introduce the desired methoxy group.

  • Reagents and Materials:

    • Methyl 4-hydroxy-tetrahydropyran-4-carboxylate

    • Sodium hydride (NaH) or another strong base

    • Methyl iodide (CH₃I) or dimethyl sulfate

    • Anhydrous THF or DMF

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of methyl 4-hydroxy-tetrahydropyran-4-carboxylate in THF.

    • The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide is added.

    • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give crude methyl 4-methoxy-tetrahydropyran-4-carboxylate, which can be purified by chromatography.

Step 6: Saponification to this compound

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

  • Reagents and Materials:

    • Methyl 4-methoxy-tetrahydropyran-4-carboxylate

    • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

    • Tetrahydrofuran/Water or Methanol/Water solvent mixture

    • Hydrochloric acid

  • Procedure:

    • The methyl ester is dissolved in a mixture of THF and water (or methanol and water).

    • An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

    • The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Biological Activity and Applications in Drug Development

There is currently no publicly available data on the specific biological activity or pharmacological profile of this compound itself. Its significance in the scientific literature stems from its use as a key intermediate in the synthesis of more complex, biologically active molecules.

Notably, this compound is cited in several patents from Kyowa Hakko Kirin Co., Ltd. (e.g., US8273738B2 and AU2007292155B2) as a building block for the synthesis of novel imidazole derivatives. These imidazole compounds are described as having potential therapeutic applications, suggesting that the this compound moiety is incorporated into the final structures to modulate their physicochemical and pharmacokinetic properties. The tetrahydropyran ring is a well-known bioisostere for benzene and cyclohexane rings, often introduced to improve solubility, reduce metabolic liability, and optimize binding to biological targets. The presence of the methoxy and carboxylic acid groups provides additional points for diversification and interaction with target proteins.

The logical relationship of its use as a synthetic intermediate is depicted below:

G A This compound B Amide Coupling / Further Functionalization A->B C Complex Imidazole Derivatives B->C D Potential Therapeutic Agents C->D

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

This compound is a valuable, albeit under-characterized, synthetic building block. While specific experimental data on its synthesis and biological activity are scarce in the public domain, its chemical structure and its appearance in pharmaceutical patents highlight its potential in the design and development of novel therapeutic agents. The proposed synthetic pathway provides a viable, albeit theoretical, route for its preparation, enabling further research into its properties and applications. As the demand for novel chemical entities with improved drug-like properties continues to grow, the utility of scaffolds such as this compound is likely to become more prominent in the field of medicinal chemistry.

Introduction to oxane-containing carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Oxane-Containing Carboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxane-containing carboxylic acids represent a valuable class of heterocyclic compounds with significant applications in medicinal chemistry and drug design. The oxane (tetrahydropyran) ring, a saturated six-membered ether, is increasingly utilized as a privileged scaffold and a bioisosteric replacement for carbocyclic fragments like cyclohexane. Its incorporation can lead to marked improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, which are critical for optimizing drug candidates. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of oxane-containing carboxylic acids, with a focus on their role in modern drug discovery. Detailed experimental protocols and structured data are presented to aid researchers in the practical application of this versatile chemical motif.

Introduction to Oxane Scaffolds

The term "oxane" is the preferred IUPAC nomenclature for the saturated heterocyclic compound tetrahydropyran (THP).[1] This six-membered ring, containing five carbon atoms and one oxygen atom, serves as a foundational structure in numerous natural products, most notably pyranose sugars.[1] In medicinal chemistry, the strategic incorporation of the oxane ring into small molecules is a widely used tactic to enhance their drug-like properties.

The oxygen atom within the oxane ring is a key feature, acting as a hydrogen bond acceptor and introducing polarity without significantly increasing molecular size. This makes the oxane ring an effective bioisostere for the cyclohexane ring. This substitution can improve absorption, distribution, metabolism, and excretion (ADME) profiles by lowering lipophilicity and potentially introducing new, favorable interactions with biological targets.[2]

This guide focuses specifically on molecules that combine the oxane scaffold with a carboxylic acid functional group, a critical pharmacophore for interacting with numerous biological targets through ionic and hydrogen bonding.[1]

Physicochemical Properties

The interplay between the polar oxane ring and the ionizable carboxylic acid group governs the physicochemical profile of these molecules. Carboxylic acids generally exhibit high boiling points due to their ability to form strong intermolecular hydrogen bonds, often creating stable dimers.[3][4][5] Their aqueous solubility is highest for short-chain acids and decreases as the nonpolar hydrocarbon portion of the molecule increases.[4][5]

The introduction of an oxane ring in place of a carbocycle like cyclohexane tends to decrease lipophilicity (LogP) and can influence acidity (pKa) through inductive effects. A systematic comparison of these properties is crucial for rational drug design.

CompoundStructureMolar Mass ( g/mol )pKa (Predicted)cLogP (Predicted)
Oxane-4-carboxylic acid Structure of Oxane-4-carboxylic acid130.144.43 ± 0.200.1
Cyclohexanecarboxylic acid Structure of Cyclohexanecarboxylic acid128.174.901.96
Data sourced from PubChem and other chemical suppliers. Predicted values are for general comparison.[6]

Synthesis of Oxane-Containing Carboxylic Acids

The synthesis of oxane-carboxylic acids can be broadly approached via two strategies: building the carboxylic acid onto a pre-existing oxane ring or constructing the oxane ring from an acyclic precursor that already contains a latent or protected carboxyl group.

Synthesis_Workflow cluster_0 Strategy A: Modification of Pre-existing Oxane Ring cluster_1 Strategy B: Ring Construction A1 Oxane-containing Primary Alcohol A2 Oxane-containing Carboxylic Acid A1->A2 Oxidation (e.g., TEMPO) B1 Acyclic Precursors (e.g., Diethyl Malonate + Dihalogenated Ether) B2 Cyclic Diester Intermediate B1->B2 Cyclization B3 Dicarboxylic Acid B2->B3 Hydrolysis B4 Oxane-containing Carboxylic Acid B3->B4 Decarboxylation Start Starting Materials Start->A1 Start->B1

Caption: General synthetic strategies for oxane-carboxylic acids.
Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic Acid via Malonic Ester Synthesis [2] This three-step procedure involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.

  • Step I: Diethyl tetrahydropyran-4,4-dicarboxylate Synthesis

    • To a suitable reaction vessel, charge N,N-Dimethylformamide (DMF, 250 L), diethyl malonate (80.0 kg, 0.5 kmol), bis(2-chloroethyl) ether (71.5 kg, 0.5 kmol), potassium carbonate (140 kg, 1.01 kmol), and tetrabutylammonium bromide (5.0 kg, 0.015 kmol).

    • Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC).

    • Upon completion, cool the mixture, filter off the potassium carbonate, and distill the DMF under reduced pressure to yield the crude product as an oil (Typical yield: 70-75 kg, ~65%).

  • Step II: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

    • In a separate vessel, charge water (300 L) and the crude diethyl tetrahydropyran-4,4-dicarboxylate (75.0 kg) from Step I.

    • Add sodium hydroxide (112.5 kg, 2.8 kmol) and heat the mixture to 50-60 °C for 7-8 hours, monitoring by GC.

    • After completion, cool the reaction and adjust the pH to 1-2 with concentrated HCl.

    • Extract the product with methylene dichloride. Distill the solvent to isolate the dicarboxylic acid (Typical yield: ~40.5 kg, ~72%).

  • Step III: Decarboxylation to Tetrahydropyran-4-carboxylic Acid

    • Charge a reaction vessel with xylene (150 L) and paraffin oil (2.5 kg). Heat the mixture to 120-130 °C.

    • Carefully add the tetrahydropyran-4,4-dicarboxylic acid (35.0 kg) from Step II in portions, controlling the evolution of carbon dioxide.

    • After the addition is complete and gas evolution has ceased, distill the solvent under reduced pressure to isolate the final product, tetrahydropyran-4-carboxylic acid (Typical yield: ~20.9 kg, ~85%).

Protocol 2: Representative Oxidation of (Tetrahydropyran-4-yl)methanol using TEMPO/NaOCl [7][8] This protocol describes the selective oxidation of a primary alcohol to a carboxylic acid using a two-step, one-pot TEMPO-catalyzed process.

  • To a stirred solution of (tetrahydropyran-4-yl)methanol (1.16 g, 10 mmol) in a mixture of acetonitrile (20 mL) and phosphate buffer (pH 6.7, 15 mL), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (16 mg, 0.1 mmol).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.25 g, 11.5 mmol, 80% purity) and sodium hypochlorite (NaOCl, 1.4 mL of a 5% solution, ~0.1 mmol) in water (10 mL).

  • Add the NaClO₂/NaOCl solution dropwise to the alcohol/TEMPO mixture over 30-40 minutes, maintaining the internal temperature below 35 °C using a water bath.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

  • Adjust the pH of the solution to 8-9 with a 2 M NaOH solution.

  • Wash the aqueous mixture with diethyl ether (2 x 30 mL) to remove neutral byproducts.

  • Acidify the aqueous layer to pH 3-4 with a 1 M HCl solution and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tetrahydropyran-4-carboxylic acid. Purify further by recrystallization or chromatography if necessary.

Applications in Drug Discovery

Bioisosteric Replacement

A primary application of the oxane ring is as a bioisostere for other cyclic systems, particularly cyclohexane. This substitution is a powerful strategy to modulate a lead compound's properties to overcome liabilities such as poor solubility or high metabolic turnover.

Bioisostere_Strategy cluster_0 Initial Lead Compound cluster_1 Optimized Analog Lead Pharmacophore - Linker - Cyclohexane - COOH Prop1 Properties: - High Lipophilicity (High LogP) - Prone to CYP450 Oxidation - Poor Aqueous Solubility Analog Pharmacophore - Linker - Oxane - COOH Lead->Analog Bioisosteric Replacement Prop2 Improved Properties: - Lower Lipophilicity (Lower LogP) - Reduced Metabolic Oxidation - Increased Aqueous Solubility - Potential for H-Bond (Oxane Oxygen)

Caption: Bioisosteric replacement of cyclohexane with oxane.

The key advantages of this replacement include:

  • Reduced Lipophilicity: The polar oxygen atom generally lowers the partition coefficient (LogP), which can improve solubility and reduce off-target toxicity.[2]

  • Metabolic Stability: Replacing a methylene (-CH₂-) group, a potential site of metabolic oxidation, with an ether linkage (-O-) can block this metabolic pathway, increasing the compound's half-life.

  • Hydrogen Bonding: The oxane oxygen can act as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the protein target, thereby increasing binding affinity and potency.[2]

Biological Activity

The carboxylic acid moiety is a classic pharmacophore, critical for the activity of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and certain enzyme inhibitors. It often forms key ionic or hydrogen bond interactions within the target's active site. While comprehensive structure-activity relationship (SAR) studies directly comparing simple oxane-carboxylic acids to their carbocyclic analogs are not abundant, the principles are well-established. The activity of compounds is highly dependent on the precise orientation and acidity of the carboxyl group.

The following table presents data for compounds where a carboxylic acid side chain is essential for biological activity, illustrating the importance of this functional group.

Compound ClassTarget EnzymeExample StructureIC₅₀ (µM)
Acridinealkanoic acids[9]Soybean 12-Lipoxygenase9,10-Dihydro-9-oxo-2-acridinecarboxylic acid8.4
Acridinealkanoic acids[9]Soybean 12-Lipoxygenase10-Methyl-9,10-dihydro-9-oxo-2-acridinecarboxylic acid17.2
Quinoline Carboxylic Acids[10]Dihydroorotate Dehydrogenase (DHODH)Compound 41 (brequinar analog)0.0097
Quinoline Carboxylic Acids[10]Dihydroorotate Dehydrogenase (DHODH)Compound 43 (brequinar analog)0.0262
Protein-Ligand Interactions

Analysis of crystal structures provides direct insight into how these molecules bind to their targets. The Protein Data Bank (PDB) entry 8TD3 shows an enzyme in complex with tetrahydropyran-2-carboxylic acid.[11] In this structure, the carboxylate group is positioned to form key electrostatic interactions with the protein, highlighting its role as a molecular anchor.

Ligand_Interaction cluster_0 Protein Active Site Res1 Arg-128 (+) Res2 Tyr-45 (OH) Res3 Hydrophobic Pocket (Leu, Val, Ile) Ligand Oxane-2-Carboxylate Ligand->Res1 Ionic Bond (Salt Bridge) Ligand->Res2 Hydrogen Bond Ligand->Res3 van der Waals Interactions

Caption: Illustrative binding mode of an oxane-carboxylate ligand.

Conclusion

Oxane-containing carboxylic acids are a potent and versatile structural class for medicinal chemists. The oxane ring offers a proven method for fine-tuning physicochemical properties as a bioisosteric replacement for carbocycles, while the carboxylic acid provides a robust anchor for high-affinity target engagement. The synthetic routes to these compounds are well-established and amenable to scale-up, ensuring their accessibility for research and development programs. As the drive for drug candidates with optimized ADME profiles continues, the rational incorporation of oxane-containing carboxylic acids will undoubtedly remain a key strategy in the design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Methoxyoxane-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The structural motif of a substituted oxane ring is present in various biologically active molecules. This document outlines a plausible multi-step synthetic route starting from commercially available precursors.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from Tetrahydropyran-4-one. The proposed pathway involves the formation of a cyanohydrin, followed by methylation of the tertiary alcohol, and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Nitrile Hydrolysis A Tetrahydropyran-4-one B 4-Hydroxytetrahydropyran-4-carbonitrile A->B TMSCN, ZnI2 (cat.) C 4-Methoxytetrahydropyran-4-carbonitrile B->C NaH, CH3I, THF D This compound C->D aq. HCl, Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxytetrahydropyran-4-carbonitrile

This procedure describes the formation of the cyanohydrin intermediate from Tetrahydropyran-4-one.

Materials:

  • Tetrahydropyran-4-one

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of Tetrahydropyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a catalytic amount of zinc iodide (0.1 eq).

  • Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-Hydroxytetrahydropyran-4-carbonitrile.

Step 2: Synthesis of 4-Methoxytetrahydropyran-4-carbonitrile

This protocol details the O-methylation of the tertiary hydroxyl group.

Materials:

  • 4-Hydroxytetrahydropyran-4-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-Hydroxytetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 4-Methoxytetrahydropyran-4-carbonitrile.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • 4-Methoxytetrahydropyran-4-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, suspend 4-Methoxytetrahydropyran-4-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

StepReactantProductMolecular Weight ( g/mol )Typical Yield (%)
1Tetrahydropyran-4-one4-Hydroxytetrahydropyran-4-carbonitrile127.1485-95%
24-Hydroxytetrahydropyran-4-carbonitrile4-Methoxytetrahydropyran-4-carbonitrile141.1770-85%
34-Methoxytetrahydropyran-4-carbonitrileThis compound160.1760-75%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: Nitrile Hydrolysis s1_start Dissolve Tetrahydropyran-4-one in DCM s1_add_cat Add ZnI2 catalyst s1_start->s1_add_cat s1_add_tms Add TMSCN at 0°C s1_add_cat->s1_add_tms s1_react Stir at RT for 2-4h s1_add_tms->s1_react s1_quench Quench with 1M HCl s1_react->s1_quench s1_extract Extract with DCM s1_quench->s1_extract s1_wash Wash with NaHCO3 and Brine s1_extract->s1_wash s1_dry Dry and Concentrate s1_wash->s1_dry s1_purify Column Chromatography s1_dry->s1_purify s1_product Product 1: 4-Hydroxytetrahydropyran-4-carbonitrile s1_purify->s1_product s2_start Suspend NaH in THF s1_product->s2_start s2_add_p1 Add Product 1 at 0°C s2_start->s2_add_p1 s2_add_meI Add CH3I at 0°C s2_add_p1->s2_add_meI s2_react Stir at RT for 12-16h s2_add_meI->s2_react s2_quench Quench with NH4Cl s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_wash Wash with Brine s2_extract->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product Product 2: 4-Methoxytetrahydropyran-4-carbonitrile s2_purify->s2_product s3_start Suspend Product 2 in aq. HCl s2_product->s3_start s3_reflux Reflux for 12-24h s3_start->s3_reflux s3_cool Cool to RT s3_reflux->s3_cool s3_extract Extract with Ethyl Acetate s3_cool->s3_extract s3_wash Wash with Brine s3_extract->s3_wash s3_dry Dry and Concentrate s3_wash->s3_dry s3_purify Recrystallization s3_dry->s3_purify s3_product Final Product: this compound s3_purify->s3_product

Synthesis of 4-Methoxyoxane-4-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-methoxyoxane-4-carboxylic acid, a valuable building block for medicinal chemistry and drug development. The outlined three-step synthetic route, commencing from the readily available tetrahydropyran-4-one, offers a reliable and scalable method for producing this key intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic compound of significant interest in the design and synthesis of novel therapeutic agents. The presence of the methoxy group and the carboxylic acid moiety on a tetrahydropyran scaffold provides a unique combination of structural features and functional handles for further chemical modifications. This protocol details a robust synthetic pathway, including reaction conditions, purification methods, and characterization data.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step sequence:

  • Cyanohydrin Formation: Reaction of tetrahydropyran-4-one with a cyanide source to yield 4-hydroxy-tetrahydropyran-4-carbonitrile.

  • O-Methylation: Williamson ether synthesis to convert the tertiary alcohol of 4-hydroxy-tetrahydropyran-4-carbonitrile to the corresponding methyl ether, 4-methoxy-tetrahydropyran-4-carbonitrile.

  • Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the nitrile functionality to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Cyanohydrin FormationTetrahydropyran-4-one4-Hydroxy-tetrahydropyran-4-carbonitrileTMSCN, ZnI₂ (cat.)Dichloromethane0 to RT290-95>95
2O-Methylation4-Hydroxy-tetrahydropyran-4-carbonitrile4-Methoxy-tetrahydropyran-4-carbonitrileNaH, CH₃ITetrahydrofuran0 to RT475-85>95
3Nitrile Hydrolysis4-Methoxy-tetrahydropyran-4-carbonitrileThis compoundaq. HCl (6M)DioxaneReflux1285-90>98

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile

Materials:

  • Tetrahydropyran-4-one (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc iodide (ZnI₂) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of tetrahydropyran-4-one in anhydrous dichloromethane at 0 °C under an inert atmosphere, add zinc iodide.

  • Slowly add trimethylsilyl cyanide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-tetrahydropyran-4-carbonitrile as a colorless oil.

Step 2: Synthesis of 4-Methoxy-tetrahydropyran-4-carbonitrile

Materials:

  • 4-Hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add a solution of 4-hydroxy-tetrahydropyran-4-carbonitrile in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-tetrahydropyran-4-carbonitrile.

Step 3: Synthesis of this compound

Materials:

  • 4-Methoxy-tetrahydropyran-4-carbonitrile (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-methoxy-tetrahydropyran-4-carbonitrile in 1,4-dioxane, add 6 M hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a white solid.

  • The product can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

Synthesis_Workflow start Tetrahydropyran-4-one step1 Step 1: Cyanohydrin Formation (TMSCN, ZnI₂) start->step1 intermediate1 4-Hydroxy-tetrahydropyran-4-carbonitrile step1->intermediate1 step2 Step 2: O-Methylation (NaH, CH₃I) intermediate1->step2 intermediate2 4-Methoxy-tetrahydropyran-4-carbonitrile step2->intermediate2 step3 Step 3: Nitrile Hydrolysis (aq. HCl) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product Tetrahydropyran-4-one Tetrahydropyran-4-one 4-Hydroxy-tetrahydropyran-4-carbonitrile 4-Hydroxy-tetrahydropyran-4-carbonitrile Tetrahydropyran-4-one->4-Hydroxy-tetrahydropyran-4-carbonitrile Cyanation 4-Methoxy-tetrahydropyran-4-carbonitrile 4-Methoxy-tetrahydropyran-4-carbonitrile 4-Hydroxy-tetrahydropyran-4-carbonitrile->4-Methoxy-tetrahydropyran-4-carbonitrile Methylation This compound This compound 4-Methoxy-tetrahydropyran-4-carbonitrile->this compound Hydrolysis

Caption: Logical progression of the synthesis.

Application Notes and Protocols for the Purification of 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-Methoxyoxane-4-carboxylic acid. The described methods include acid-base extraction, recrystallization, and column chromatography, which are standard and effective techniques for the purification of carboxylic acids.

Introduction

This compound is a polar molecule containing a tetrahydropyran ring, a carboxylic acid functional group, and a methoxy group. The presence of these functionalities dictates the choice of purification strategy. The carboxylic acid moiety allows for manipulation of its solubility based on pH, forming the basis for acid-base extraction. Its solid nature at room temperature makes recrystallization a viable and potent purification method. For challenging separations from structurally similar impurities, column chromatography offers a high-resolution alternative. The selection of the most appropriate method will depend on the nature and quantity of the impurities present in the crude material.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative quantitative data for the purification of polar carboxylic acids using the described methods. While specific data for this compound is not publicly available, these values, derived from analogous compounds, provide a practical expectation for yield and purity.

Purification MethodStarting Purity (Representative)Final Purity (Representative)Typical YieldKey Considerations
Acid-Base Extraction 80-90%>95%85-95%Effective for removing neutral and basic impurities. Multiple extractions can improve recovery.[1][2]
Recrystallization 90-95%>99%70-90%Highly dependent on solvent selection. Can yield very pure material.[3][4]
Column Chromatography 70-85%>98%60-85%Useful for separating compounds with similar polarities. Choice of eluent is critical.[5][6]

Experimental Protocols

Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities. The carboxylic acid is converted to its water-soluble salt with a base, washed with an organic solvent to remove impurities, and then regenerated by acidification.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10 mL of solvent per 1 g of crude material).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 4-methoxyoxane-4-carboxylate will be in the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Washing: Add a fresh portion of 1 M NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction. Combine the aqueous layers. This step ensures complete extraction of the carboxylic acid. The remaining organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (test with pH paper). This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to a constant weight.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. For a polar compound like this compound, polar solvents or solvent mixtures are likely to be effective.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a polar compound like this compound, normal-phase chromatography on silica gel is a suitable approach.

Protocol:

  • Stationary Phase and Eluent Selection: The stationary phase is typically silica gel. The mobile phase (eluent) is a solvent or a mixture of solvents. For polar carboxylic acids, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is often used. A small amount of acetic or formic acid (0.1-1%) is often added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.[8] The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, and then drain the excess eluent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the silica gel column, taking care not to disturb the packed bed.

  • Elution: Carefully add the eluent to the top of the column and begin to collect fractions in test tubes or flasks. Maintain a constant flow of the eluent through the column, either by gravity or by applying gentle positive pressure.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualizations

Acid_Base_Extraction_Workflow crude Crude this compound in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M NaHCO3 (aq) crude->sep_funnel1 shake Shake & Vent sep_funnel1->shake separate1 Separate Layers shake->separate1 organic_layer Organic Layer (Neutral & Basic Impurities) separate1->organic_layer Discard aqueous_layer Aqueous Layer (Sodium 4-methoxyoxane-4-carboxylate) separate1->aqueous_layer acidify Acidify with HCl (aq) to pH 2-3 aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold H2O filter->wash dry Dry under Vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional, removes insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals vacuum_filter Vacuum Filtration crystals->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash mother_liquor Mother Liquor (contains soluble impurities) vacuum_filter->mother_liquor dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for Recrystallization Purification.

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in Minimal Eluent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols for the Analytical Quantification of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methoxyoxane-4-carboxylic acid, a key intermediate in various synthetic pathways. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase and Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable techniques for the analysis of polar molecules like this compound. Due to its polarity, HILIC may offer better retention and separation from other polar analytes.

Quantitative Data Summary: HPLC
ParameterHILIC-MS/MSRP-HPLC-UV
Limit of Detection (LOD) 0.03 - 16.0 µg/L[1][2]~0.07 µg/mL (estimated)
Limit of Quantitation (LOQ) Not specified0.2 µg/mL[3]
Linearity (r²) > 0.99> 0.999[3]
Precision (RSD%) < 5%[1][2]1.0 - 4.8%[3]
Recovery > 90%[1][2]Not specified
Experimental Protocol: HILIC-MS/MS

This protocol is a representative method for the quantification of polar carboxylic acids and can be adapted for this compound.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

b. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

c. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

d. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative.

  • Scan Mode: Selected Reaction Monitoring (SRM).

  • Precursor Ion: [M-H]⁻ (m/z 159.06).

  • Product Ions: To be determined by infusion of a standard solution.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid group is necessary to increase volatility and thermal stability. Common derivatization methods include silylation (e.g., with BSTFA) or esterification (e.g., with BF₃ in an alcohol).[4][5]

Quantitative Data Summary: GC-MS (with Derivatization)
ParameterEsterification (BF₃/Butanol)[4]Silylation (BSTFA)[4]
Limit of Detection (LOD) < 10 pg (TIC mode)[4]5 - 40 pg[4]
Limit of Quantitation (LOQ) Not specifiedNot specified
Linearity (r²) > 0.99> 0.99
Precision (RSD%) 3.4 - 6.2%[6]Not specified
Recovery 93 - 102%[6]Not specified
Experimental Protocol: GC-MS (with Silylation)

This protocol outlines a general procedure for the analysis of carboxylic acids after derivatization.

a. Sample Preparation & Derivatization:

  • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).

  • Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 1 hour.[7]

  • Cool to room temperature before injection.

b. Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer with an electron ionization (EI) source.

c. Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions: To be determined from the mass spectrum of the derivatized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Expected Chemical Shifts

Based on the structure and data from similar compounds, the following chemical shifts are expected.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H NMR -OH (Carboxylic Acid)10.0 - 13.0 (broad singlet)
-OCH ₃ (Methoxy)3.2 - 3.5 (singlet)
-O-CH ₂- (Oxane ring)3.5 - 4.0 (multiplet)
-C-CH ₂-C- (Oxane ring)1.5 - 2.5 (multiplet)
¹³C NMR C =O (Carboxylic Acid)170 - 185[8][9]
C -O (Quaternary carbon in ring)70 - 80
-OC H₃ (Methoxy)50 - 60
-O-C H₂- (Oxane ring)60 - 70
-C-C H₂-C- (Oxane ring)30 - 40
Experimental Protocol: NMR Analysis

a. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

b. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

c. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-pulse spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

Visualizations

analytical_workflow cluster_sample Sample Handling cluster_data Data Processing SampleReceipt Sample Receipt SamplePrep Sample Preparation (Dilution, Extraction) SampleReceipt->SamplePrep Derivatization Derivatization (for GC-MS) SamplePrep->Derivatization HPLC HPLC / HILIC-MS SamplePrep->HPLC NMR NMR Spectroscopy SamplePrep->NMR GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition NMR->DataAcquisition Quantification Quantification & Integration DataAcquisition->Quantification Report Final Report Quantification->Report

References

Application Note: NMR Analysis of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 4-Methoxyoxane-4-carboxylic acid. Due to the limited availability of experimental spectral data for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of its structural components and comparison with analogous molecules. Standardized experimental protocols for sample preparation, data acquisition, and processing are outlined to guide researchers in obtaining high-quality NMR spectra. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic organic compound containing a tetrahydropyran (oxane) ring, a carboxylic acid group, and a methoxy group. The structural elucidation and purity assessment of such molecules are critical in various stages of chemical research and drug development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This note details the expected NMR spectral characteristics and provides a comprehensive protocol for the analysis of this compound.

Predicted NMR Spectral Data

The chemical structure of this compound is presented below:

this compound structure

Based on the functional groups and the cyclic structure, the predicted ¹H and ¹³C NMR chemical shifts are summarized in the following tables. These predictions are derived from established chemical shift ranges for similar structural motifs.[1][2]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~3.8 - 4.0Multiplet4H-O-CH₂-
~3.3Singlet3H-OCH₃
~1.9 - 2.2Multiplet4H-CH₂-C-CH₂-

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[2]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Chemical Shift (δ) ppmAssignment
~175 - 180-COOH
~75 - 80Quaternary Carbon (C-OCH₃, C-COOH)
~63 - 67-O-CH₂-
~50 - 55-OCH₃
~30 - 35-CH₂-C-CH₂-

Note: The chemical shifts are estimated based on typical ranges for carbons in similar chemical environments.[3][4]

Experimental Protocols

A general protocol for the NMR analysis of a novel organic compound like this compound is provided below.[5]

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). For carboxylic acids, DMSO-d₆ is often a good choice as it can better solubilize the compound and the acidic proton is readily observable.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to achieve a good signal-to-noise ratio in a reasonable timeframe.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent containing TMS. c. Vortex or sonicate the mixture until the sample is completely dissolved. d. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Use a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm for carboxylic acids).[5]

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Use a relaxation delay of 1-5 seconds.[5]

  • ¹³C NMR Spectroscopy:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[5]

    • A larger number of scans (e.g., 1024 or more) will likely be necessary to obtain a spectrum with a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is appropriate.

  • Advanced 2D NMR Experiments (Optional):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data if acquired.

Visualizations

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr Insert Sample h1_nmr 1H NMR nmr->h1_nmr c13_nmr 13C NMR nmr->c13_nmr d2_nmr 2D NMR (Optional) nmr->d2_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft d2_nmr->ft phasing Phase Correction ft->phasing calibration Calibration (TMS) phasing->calibration integration Integration (1H) calibration->integration analysis Spectral Analysis (Shifts, Couplings) integration->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for NMR Analysis of this compound.

Conclusion

References

Application Note: Mass Spectrometric Analysis of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the analysis of 4-Methoxyoxane-4-carboxylic acid using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for the quantification of this compound in various sample matrices relevant to pharmaceutical research and development.

Introduction

This compound (Molecular Formula: C7H12O4, Molecular Weight: 160.17 g/mol ) is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][] Accurate and reliable quantification of this polar molecule is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. Due to its polarity, challenges such as poor retention in reversed-phase chromatography and inefficient ionization can occur.[3][4][5] This note describes an optimized LC-MS/MS method that addresses these challenges, potentially through derivatization, to achieve robust and reproducible results.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is provided below, which can be adapted based on the specific sample matrix (e.g., plasma, urine, tissue homogenate). The goal is to remove interfering substances like proteins and phospholipids.[6][7]

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol: Protein Precipitation

  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Note on Derivatization: For enhanced retention and sensitivity of polar carboxylic acids, chemical derivatization may be employed.[3][4][8] Reagents such as 3-nitrophenylhydrazine (3-NPH) can be used to modify the carboxylic acid group prior to LC-MS analysis.[4][5]

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp 350°C
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Predicted Fragmentation Pattern

The fragmentation of this compound in negative ion mode is predicted to involve the loss of the methoxy group and decarboxylation. Common fragmentation patterns for ethers involve alpha-cleavage, and for carboxylic acids, the loss of CO2 is a characteristic fragmentation pathway.[9][10][11]

Quantitative Data

The following table summarizes the hypothetical m/z values for the precursor and product ions used for MRM analysis.

CompoundPrecursor Ion (m/z) [M-H]-Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound159.07115.06 (Loss of CO2)85.04 (Further fragmentation)15
Internal StandardAnalyte-specificAnalyte-specificAnalyte-specificAnalyte-specific

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The method described provides a robust and sensitive approach for the quantitative analysis of this compound. The protocol can be adapted for various research applications in drug development and metabolic studies. The use of tandem mass spectrometry ensures high selectivity and accuracy.

References

Application Notes and Protocols for 4-Methoxyoxane-4-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-Methoxyoxane-4-carboxylic acid, a valuable building block in modern organic synthesis and medicinal chemistry. The tetrahydropyran motif is a common scaffold in many biologically active molecules, and the presence of both a carboxylic acid and a methoxy group at the 4-position offers versatile handles for chemical modification.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step process commencing with the synthesis of a key intermediate, Tetrahydropyran-4-carboxylic acid. This is followed by the introduction of a hydroxyl group at the 4-position, and subsequent methylation.

Proposed Synthetic Workflow:

A multi-step synthesis is proposed, starting from commercially available reagents to first construct the tetrahydropyran ring, followed by functional group manipulations to install the desired methoxy and carboxylic acid moieties.

G A Diethyl malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B Cyclization C Tetrahydropyran-4,4-dicarboxylic acid B->C Hydrolysis D Tetrahydropyran-4-carboxylic acid C->D Decarboxylation E 4-Hydroxy-tetrahydropyran-4-carboxylic acid D->E α-Hydroxylation F This compound E->F Methylation G cluster_0 Activation cluster_1 Coupling A 4-Methoxyoxane-4- carboxylic acid B Activated Intermediate (e.g., O-acylisourea) A->B Coupling Agent (e.g., EDC, HATU) D Amide Product B->D C Primary or Secondary Amine C->D G A 4-Methoxyoxane-4- carboxylic acid C Ester Product A->C H+ catalyst B Alcohol (R-OH) B->C D Water C->D

4-Methoxyoxane-4-carboxylic Acid: A Versatile Building Block for Spirocyclic and Substituted Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 4-Methoxyoxane-4-carboxylic acid, a substituted tetrahydropyran derivative, is emerging as a valuable building block for the synthesis of complex molecular architectures in medicinal chemistry. Its inherent spirocyclic potential and the ability to introduce a methoxy-substituted quaternary center make it an attractive starting material for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold.

The tetrahydropyran (THP) motif is a privileged structure in drug discovery, frequently employed as a bioisosteric replacement for carbocyclic rings to enhance physicochemical properties such as solubility and metabolic stability. This compound provides a unique entry point for the construction of spirocyclic systems and for the introduction of a geminal methoxy and carboxylic acid functionality, offering diverse possibilities for molecular elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 1010836-49-3[]
Molecular Formula C₇H₁₂O₄[]
Molecular Weight 160.17 g/mol []
Appearance White to off-white solid
SMILES COC1(CCOCC1)C(=O)O[2]
IUPAC Name This compound[]

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable tool for addressing several challenges in drug design:

  • Spirocycle Synthesis: The quaternary carbon atom at the 4-position is pre-disposed for the formation of spirocyclic systems, which are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. The synthesis of spiro[4H-pyran-oxindole] and other spiro-heterocycles has been a subject of significant research.

  • Improved Physicochemical Properties: Incorporation of the tetrahydropyran ring can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to analogous carbocyclic structures.

  • Introduction of a Quaternary Center: The methoxy-substituted quaternary center can provide a unique steric and electronic environment, potentially leading to novel interactions with biological targets.

Experimental Protocols

The following protocols provide detailed methodologies for common transformations involving this compound. These are intended as a starting point, and optimization may be required for specific substrates and applications.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a fundamental transformation for the elaboration of the carboxylic acid moiety. This protocol describes a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a coupling additive.

Reaction Scheme:

Amide_Coupling Reactant1 4-Methoxyoxane- 4-carboxylic acid Product Amide Product Reactant1->Product + Reactant2 R-NH₂ Reactant2->Product Reagent1 EDC, Additive Reagent2 Base, Solvent

Caption: General workflow for amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq), HOBt or HOAt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data (Representative):

Coupling Reagent SystemTypical Yield Range (%)Reference
EDC/HOBt70-95
HATU/DIPEA80-98
PyBOP/DIPEA75-95
Protocol 2: Fischer Esterification

Fischer esterification is a classical and cost-effective method for the synthesis of esters from carboxylic acids.

Reaction Scheme:

Fischer_Esterification Reactant1 4-Methoxyoxane- 4-carboxylic acid Product Ester Product Reactant1->Product + Reactant2 R-OH (excess) Reactant2->Product Reagent1 Acid Catalyst (e.g., H₂SO₄)

Caption: General workflow for Fischer esterification.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography or distillation if necessary.

Quantitative Data (Representative):

Fischer esterification of simple carboxylic acids with unhindered alcohols typically provides good to high yields.

AlcoholTypical Yield Range (%)Reference
Methanol85-95
Ethanol80-90
n-Propanol75-85
Protocol 3: Synthesis of Spirocyclic Derivatives (Conceptual)

While a specific protocol for the synthesis of spirocycles directly from this compound is not detailed in the provided search results, a plausible synthetic strategy could involve an intramolecular cyclization. This conceptual protocol outlines a potential approach.

Logical Workflow:

Spirocycle_Synthesis Start This compound Step1 Amide coupling with a bifunctional amine Start->Step1 Step2 Intramolecular cyclization Step1->Step2 Product Spirocyclic Product Step2->Product

References

Application Notes and Protocols: 4-Methoxyoxane-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 4-methoxyoxane-4-carboxylic acid in medicinal chemistry are not extensively documented in publicly available literature, its core structure, the tetrahydropyran (oxane) ring, is recognized as a privileged scaffold in drug discovery. The oxane motif is a key component of several FDA-approved drugs and is strategically employed to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document provides detailed application notes and protocols illustrating the potential of this compound as a versatile building block in the synthesis of analogs of clinically relevant compounds containing the oxane scaffold. We will focus on two prominent examples: Omarigliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for type 2 diabetes, and Gilteritinib, a FMS-like Tyrosine Kinase 3 (FLT3) inhibitor for acute myeloid leukemia.

The Tetrahydropyran (Oxane) Scaffold in Medicinal Chemistry

The tetrahydropyran ring is an attractive structural motif in medicinal chemistry for several reasons:

  • Improved Physicochemical Properties: As a bioisostere of cyclohexane, the oxane ring offers reduced lipophilicity, which can lead to improved aqueous solubility and better absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

  • Enhanced Target Binding: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity.[2]

  • Metabolic Stability: The cyclic ether structure is generally more resistant to metabolic degradation compared to linear ethers or other aliphatic chains.

  • Three-Dimensional Diversity: The saturated, non-planar nature of the oxane ring provides access to three-dimensional chemical space, which is increasingly important for designing selective and potent drug candidates.

Hypothetical Application: this compound as a Synthetic Precursor

This compound can be envisioned as a valuable starting material for the synthesis of novel analogs of existing drugs. The methoxy and carboxylic acid functional groups at the 4-position offer versatile handles for chemical modification, allowing for the introduction of various pharmacophoric elements.

Case Study 1: Analogs of Omarigliptin (DPP-4 Inhibitor)

Omarigliptin is a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes. Its structure features a substituted tetrahydropyran ring that is crucial for its pharmacokinetic profile.[3][4]

Quantitative Data: In Vitro Activity of Omarigliptin and Analogs

The following table summarizes the in vitro inhibitory activity of Omarigliptin and related compounds against DPP-4 and other related enzymes. This data highlights the high potency and selectivity of Omarigliptin.

CompoundDPP-4 IC50 (nM)QPP IC50 (nM)DPP8 IC50 (nM)FAP IC50 (nM)
Omarigliptin 1.3 >100,0004,80018,000
Analog 12.5-6,200-
Analog 21.8-5,500-

Data sourced from literature.[3]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against human DPP-4.[5][6][7][8]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DPP-4 Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and substrate to their final concentrations in DPP-4 Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the test compound or reference inhibitor solution. b. Add 50 µL of the diluted DPP-4 enzyme solution to each well. c. Incubate the plate for 10 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the diluted DPP-4 substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for 15-30 minutes, with readings taken every minute.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Calculate the percent inhibition for each compound concentration relative to the uninhibited control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Synthetic Workflow for Omarigliptin Analogs

The following diagram illustrates a hypothetical synthetic workflow for generating analogs of Omarigliptin starting from this compound.

synthetic_workflow_omarigliptin start 4-Methoxyoxane- 4-carboxylic acid intermediate1 Activated Ester or Acid Chloride start->intermediate1 Activation intermediate2 Amide Intermediate intermediate1->intermediate2 Amidation intermediate3 Reduction of Ester/Amide intermediate2->intermediate3 Reduction intermediate4 Introduction of Amino Group intermediate3->intermediate4 Functional Group Interconversion final_product Omarigliptin Analog intermediate4->final_product Coupling with Heterocycle flt3_pathway FLT3L FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3L->FLT3_receptor Binds and activates STAT5 STAT5 FLT3_receptor->STAT5 Phosphorylates AKT AKT FLT3_receptor->AKT Phosphorylates ERK ERK FLT3_receptor->ERK Phosphorylates Proliferation Cell Proliferation and Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3_receptor Inhibits

References

Synthesis of 4-Methoxyoxane-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An oxane, or tetrahydropyran (THP), is a crucial heterocyclic motif in medicinal chemistry. Its incorporation into molecules can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structure that is advantageous for specific interactions with biological targets. The compound 4-methoxyoxane-4-carboxylic acid, in particular, serves as a versatile chemical building block. The methoxy group offers a stable ether linkage, while the carboxylic acid provides a reactive handle for the synthesis of various derivatives, such as esters and amides. These derivatives are essential for developing compound libraries used in high-throughput screening and structure-activity relationship (SAR) studies during drug discovery.

This document provides detailed protocols for a proposed synthetic route to this compound and its subsequent derivatization into representative esters and amides.

Section 1: Synthesis of this compound

The synthesis of the target carboxylic acid is proposed via a three-step sequence starting from the commercially available tetrahydropyran-4-one. The strategy involves the formation of a cyanohydrin, followed by methylation of the tertiary alcohol, and concluding with the hydrolysis of the nitrile group.

G cluster_0 Synthetic Workflow for this compound A Tetrahydropyran-4-one B 4-Hydroxy-tetrahydropyran-4-carbonitrile A->B Step 1.1 (Cyanohydrin Formation) C 4-Methoxy-tetrahydropyran-4-carbonitrile B->C Step 1.2 (O-Methylation) D This compound C->D Step 1.3 (Nitrile Hydrolysis) R1 TMSCN, ZnI₂ R2 1. NaH 2. CH₃I R3 HCl (aq), Heat

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1.1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile

This protocol describes the formation of a cyanohydrin from tetrahydropyran-4-one.

  • Materials and Equipment:

    • Tetrahydropyran-4-one

    • Trimethylsilyl cyanide (TMSCN)

    • Zinc iodide (ZnI₂)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask with magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Ice bath

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add tetrahydropyran-4-one (1.0 eq) and anhydrous dichloromethane.

    • Cool the mixture to 0 °C using an ice bath.

    • Add zinc iodide (0.1 eq) to the solution.

    • Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirring solution over 15 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 1.2: Synthesis of 4-Methoxy-tetrahydropyran-4-carbonitrile

This protocol details the methylation of the tertiary hydroxyl group via a Williamson ether synthesis.

  • Materials and Equipment:

    • 4-Hydroxy-tetrahydropyran-4-carbonitrile

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask with magnetic stir bar

    • Inert atmosphere setup

    • Ice bath

  • Procedure:

    • Wash sodium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Dissolve 4-hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for purification.

Protocol 1.3: Hydrolysis to this compound

This final step converts the nitrile functional group into the target carboxylic acid.

  • Materials and Equipment:

    • 4-Methoxy-tetrahydropyran-4-carbonitrile

    • Concentrated hydrochloric acid (HCl)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine 4-methoxy-tetrahydropyran-4-carbonitrile (1.0 eq) with a 6 M aqueous solution of hydrochloric acid.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

    • Maintain reflux for 12-24 hours, monitoring for the disappearance of the starting material and the formation of the carboxylic acid product by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

    • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.[]

Data Summary: Synthesis of this compound
StepReactionKey ReagentsTypical TimeExpected Yield (%)
1.1Cyanohydrin FormationTetrahydropyran-4-one, TMSCN, ZnI₂5-7 hours85-95
1.2O-MethylationNaH, CH₃I12-18 hours70-85
1.3Nitrile HydrolysisConcentrated HCl (aq)12-24 hours80-90

Section 2: Synthesis of this compound Derivatives

The carboxylic acid functional group is readily converted into esters and amides, which are common derivatives in medicinal chemistry. Standard, high-yielding protocols are provided below.

G cluster_1 Derivatization Workflow Parent This compound Ester Ethyl 4-Methoxyoxane-4-carboxylate Parent->Ester Protocol 2.1 (Fischer Esterification) Amide N-Substituted 4-Methoxyoxane-4-carboxamide Parent->Amide Protocol 2.2 (Amide Coupling) R_Ester Ethanol, H₂SO₄ (cat.) R_Amide Amine (R-NH₂), Coupling Agent (e.g., HATU)

Caption: Workflow for the synthesis of ester and amide derivatives.

Experimental Protocols

Protocol 2.1: Fischer Esterification for Ethyl 4-Methoxyoxane-4-carboxylate

This protocol uses an excess of alcohol and an acid catalyst to drive the equilibrium towards the ester product.[2][3]

  • Materials and Equipment:

    • This compound

    • Absolute Ethanol (reagent and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Round-bottom flask with reflux condenser

    • Heating mantle with magnetic stirring

  • Procedure:

    • Dissolve this compound (1.0 eq) in an excess of absolute ethanol in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 2-4 hours.[4]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with a saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ethyl ester.

Protocol 2.2: Amide Coupling for N-Benzyl-4-methoxyoxane-4-carboxamide

This method utilizes a peptide coupling agent for the efficient formation of an amide bond under mild conditions.[5][6]

  • Materials and Equipment:

    • This compound

    • Benzylamine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask with magnetic stir bar

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add benzylamine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Synthesis of Derivatives
ProtocolReactionKey ReagentsTypical TimeExpected Yield (%)
2.1Fischer EsterificationEthanol, H₂SO₄2-4 hours85-95
2.2Amide CouplingBenzylamine, HATU, DIPEA4-12 hours80-95

Characterization Data

The following table summarizes key identifiers for the parent compound, this compound.

PropertyValueReference
IUPAC Name This compound[]
CAS Number 1010836-49-3[7]
Molecular Formula C₇H₁₂O₄[]
Molecular Weight 160.17 g/mol [7]
SMILES COC1(CCOCC1)C(=O)O[]

References

Unveiling the Potential of 4-Methoxyoxane-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This document provides detailed application notes and protocols for investigating the potential biological activities of 4-Methoxyoxane-4-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. While direct biological data for this specific molecule is not extensively available in the public domain, its structural features—a tetrahydropyran (oxane) ring and a methoxy-substituted carboxylic acid—suggest several plausible avenues for pharmacological investigation.

The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, often utilized as a bioisostere for a cyclohexane ring to enhance pharmacokinetic properties. The presence of a carboxylic acid group, particularly with a methoxy substituent at the alpha position, opens up possibilities for interactions with a variety of biological targets. This guide outlines hypothetical, yet scientifically grounded, experimental approaches to elucidate the bioactivity of this compound.

Hypothesized Biological Activities and Application Notes

Based on the structural characteristics of this compound, we propose the investigation of the following potential biological activities:

  • Anti-inflammatory Activity: Carboxylic acids are a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

  • Antimicrobial Activity: The oxane ring and carboxylic acid moieties are found in various antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial properties.

  • Metabolic Disorder Modulation: The structural similarity to certain metabolic intermediates suggests a potential role in modulating enzymes involved in metabolic pathways. For instance, its effects on enzymes like fatty acid synthase or HMG-CoA reductase could be explored.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. These tables are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Anti-inflammatory Activity

Target EnzymeIC₅₀ (µM)Selectivity Index (COX-2/COX-1)
COX-1500.2
COX-210

Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli>256
Candida albicans128

Table 3: Hypothetical Metabolic Enzyme Inhibition

EnzymeIC₅₀ (µM)
Fatty Acid Synthase25
HMG-CoA Reductase>100

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the investigation of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • This compound

  • Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add serial dilutions of this compound or the positive control to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at 590 nm at multiple time points to determine the rate of reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • Positive controls (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli, Fluconazole for C. albicans)

  • Sterile 96-well microplates

  • Resazurin sodium salt (viability indicator)

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, add resazurin to each well and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of microbial growth).

Protocol 3: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the activity of fatty acid synthase.

Materials:

  • Purified fatty acid synthase (FAS)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer)

  • This compound

  • Positive control (e.g., Orlistat)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a cuvette, mix the assay buffer, NADPH, acetyl-CoA, and malonyl-CoA.

  • Add varying concentrations of this compound or the positive control.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the FAS enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

To aid in the conceptualization of the proposed research, the following diagrams illustrate a hypothetical signaling pathway and experimental workflows.

G Hypothetical Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate for Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->COX-1 / COX-2 inhibits

Caption: Hypothetical inhibition of COX enzymes by this compound.

G General Workflow for In Vitro Bioactivity Screening cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Primary Screening Primary Screening Serial Dilutions->Primary Screening Dose-Response Assay Dose-Response Assay Primary Screening->Dose-Response Assay for active hits Calculate % Inhibition Calculate % Inhibition Dose-Response Assay->Calculate % Inhibition Determine IC50 / MIC Determine IC50 / MIC Calculate % Inhibition->Determine IC50 / MIC

4-Methoxyoxane-4-carboxylic Acid in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific use of 4-Methoxyoxane-4-carboxylic acid as a scaffold in drug design is limited. The following application notes and protocols are based on the general principles of medicinal chemistry and an analysis of related scaffolds, supplemented by information from available patent literature. The quantitative data and specific experimental details provided are illustrative and intended to serve as a template for research and development.

Introduction

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive alternative to carbocyclic rings. When functionalized with a carboxylic acid, the resulting scaffold can engage in crucial hydrogen bonding interactions with biological targets. The introduction of a methoxy group at the 4-position, as in this compound, can further modulate the scaffold's polarity, lipophilicity, and conformational preferences, offering a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

One patent has disclosed the use of 4-methoxytetrahydropyran-4-carboxylic acid as an intermediate in the synthesis of imidazole derivatives with potential therapeutic applications, highlighting its utility as a building block in the construction of more complex bioactive molecules.[1][2][3]

Application Note: Targeting Cannabinoid Receptor 2 (CB2) with this compound Derivatives

This application note describes a hypothetical use of the this compound scaffold in the design of selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

The this compound scaffold can serve as a rigid core to present key pharmacophoric features for CB2 receptor binding. The carboxylic acid moiety can form a critical salt bridge or hydrogen bond interaction with a basic residue in the receptor binding pocket, while the methoxy group and the oxane ring can be used to optimize van der Waals interactions and solubility.

Hypothetical Quantitative Data

A series of hypothetical amide derivatives of this compound were synthesized and evaluated for their binding affinity and functional activity at the human CB2 receptor. The results are summarized in Table 1.

Table 1: Biological Activity of Hypothetical this compound Derivatives

Compound IDR GroupCB2 Binding Affinity (Ki, nM)CB2 Functional Activity (EC50, nM)
Scaffold H>10,000>10,000
Derivative 1 Benzyl150250
Derivative 2 4-Chlorobenzyl75120
Derivative 3 Naphthylmethyl5085
Derivative 4 3-Trifluoromethylphenyl2545
Experimental Workflow

The general workflow for the synthesis and evaluation of the this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Methoxyoxane-4- carboxylic acid activation Carboxylic Acid Activation (e.g., with HATU) start->activation coupling Amide Coupling with Primary Amines (R-NH2) activation->coupling purification Purification (e.g., Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization binding CB2 Receptor Binding Assay characterization->binding functional CB2 Functional Assay (e.g., cAMP) binding->functional selectivity Selectivity Profiling (vs. CB1) functional->selectivity adme In vitro ADME (Solubility, Stability) selectivity->adme G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor Gi Gi Protein CB2->Gi AC Adenylyl Cyclase Gi->AC NFkB NF-κB Gi->NFkB Other pathways cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Inflammatory Gene Transcription CREB->Gene NFkB->Gene Ligand CB2 Agonist (4-Methoxyoxane-4-carboxylic acid derivative) Ligand->CB2

References

Application of 4-Methoxyoxane-4-carboxylic Acid in Fragment-Based Screening: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight molecules (fragments) that typically exhibit weak binding to a biological target.[1][2][3] These initial hits serve as starting points for optimization into more potent, drug-like candidates. The fragment 4-Methoxyoxane-4-carboxylic acid is a compelling candidate for inclusion in FBDD libraries. Its three-dimensional oxane scaffold provides structural rigidity and explores different chemical space compared to flat aromatic compounds. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, or a metal chelator, while the methoxy group provides a potential vector for synthetic elaboration.

This document provides a detailed, albeit theoretical, guide on how this compound would be utilized in a typical fragment-based screening campaign. While specific published data on the screening of this particular fragment is not available, the protocols described herein are based on established and widely used biophysical techniques in the field of drug discovery.[4][5][6]

The Fragment Screening Cascade

A tiered approach is essential for efficiently screening fragment libraries to identify genuine binders and eliminate false positives.[1][2] A typical cascade involves a high-throughput primary screen to identify potential hits, followed by orthogonal validation and detailed biophysical characterization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit Characterization cluster_3 Phase 4: Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen InitialHits Initial Hits (e.g., ΔTm > 1°C) PrimaryScreen->InitialHits Validation Orthogonal Validation (e.g., Ligand-Observed NMR) InitialHits->Validation ValidatedHits Validated Hits Validation->ValidatedHits Characterization Biophysical Characterization (e.g., ITC, X-Ray Crystallography) ValidatedHits->Characterization BindingData Quantitative Data (Kd, ΔH, TΔS, Structure) Characterization->BindingData LeadOpt Structure-Guided Medicinal Chemistry BindingData->LeadOpt

Figure 1: A typical workflow for a fragment-based screening cascade.

Hypothetical Screening Data

The following table summarizes potential data that could be generated for this compound against a hypothetical target protein (e.g., a metabolic enzyme) during a screening campaign.

Fragment IDStructurePrimary Screen (DSF) ΔTm (°C)Validation (STD-NMR) SignalCharacterization (ITC) Kd (µM)Ligand Efficiency (LE)
F01 This compound 2.1 Positive 450 0.45
F022-aminobenzothiazole1.5Positive8000.38
F033-hydroxypyridine-0.2NegativeNot DeterminedN/A
F044-hydroxyindole3.5Positive1500.51
  • ΔTm (Thermal Shift): A positive value indicates stabilization of the protein upon ligand binding.

  • STD-NMR (Saturation Transfer Difference NMR): A "Positive" result confirms a direct interaction between the fragment and the target protein.

  • Kd (Dissociation Constant): Measures the binding affinity; lower values indicate stronger binding.

  • LE (Ligand Efficiency): A measure of binding potency per heavy atom. Values >0.3 are generally considered favorable for fragments.

Experimental Protocols

The following are detailed protocols for the key experiments in the screening cascade.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to and stabilize the target protein.

Materials:

  • Target protein stock solution (1 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment stock solutions (100 mM in DMSO), including this compound

  • Assay buffer: 20 mM HEPES pH 7.5, 150 mM NaCl

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For a 96-well plate, the final concentration per well should be 5 µM protein and 5x SYPRO Orange.

  • Fragment Dispensing: Using an acoustic dispenser or a multichannel pipette, add 100 nL of each fragment stock solution to the wells of the PCR plate. This results in a final fragment concentration of 100 µM in a 100 µL reaction volume. Include DMSO-only wells as a negative control and a known binder as a positive control, if available.

  • Protein Addition: Add the protein/dye master mix to each well. Seal the plate securely with an optical seal.

  • Centrifugation: Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt Analysis:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

    • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is the midpoint of the protein unfolding transition, observed as the peak of the first derivative of the fluorescence curve.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO).

    • Fragments inducing a ΔTm > 1.0 °C are typically considered initial hits for further validation.

Protocol 2: Hit Validation via Saturation Transfer Difference (STD) NMR

Objective: To confirm the direct binding of initial hits to the target protein.

Materials:

  • Target protein (lyophilized)

  • Validated hit fragments (e.g., this compound, solid)

  • NMR Buffer: 20 mM Phosphate buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare a 20 µM solution of the target protein in the NMR buffer.

    • Prepare a 1 mM solution of the fragment (e.g., this compound) in the same buffer.

    • Mix the protein and fragment solutions to achieve final concentrations of ~10-20 µM protein and ~500 µM fragment.

    • Prepare a control sample containing only the fragment at 500 µM.

  • NMR Data Acquisition:

    • Acquire data on a >500 MHz NMR spectrometer equipped with a cryoprobe.

    • Record a standard 1D proton spectrum to confirm the presence of fragment resonances.

    • Set up the STD experiment:

      • On-resonance saturation: Select a protein resonance far downfield (e.g., -1 ppm) where no fragment signals are present.

      • Off-resonance saturation: Select a frequency far upfield (e.g., 40 ppm) where no protein or fragment signals exist.

      • Use a train of selective Gaussian pulses for saturation with a total saturation time of 2 seconds.

  • Data Processing and Analysis:

    • Process both the on-resonance and off-resonance spectra identically.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • A positive signal in the difference spectrum at the chemical shifts corresponding to the fragment's protons confirms that saturation has been transferred from the protein to the fragment, indicating a direct binding interaction.

Protocol 3: Hit Characterization via Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the fragment-protein interaction.

Materials:

  • Target protein solution (e.g., 50 µM in ITC buffer)

  • Fragment solution (e.g., 1 mM this compound in ITC buffer)

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl (the same buffer must be used for both protein and ligand after dialysis/desalting).

Methodology:

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Set the experimental temperature (e.g., 25 °C).

  • Sample Loading:

    • Load the target protein solution into the sample cell (~200 µL).

    • Load the fragment solution into the injection syringe (~40 µL).

  • Titration Experiment:

    • Perform an initial injection of 0.4 µL, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the system to return to baseline.

    • Stir the sample cell at 750 rpm throughout the experiment.

  • Control Experiment: Perform a control titration by injecting the fragment solution into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution data from the primary binding experiment data.

    • Integrate the peaks of the resulting thermogram to determine the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • The fitting will yield the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH). The entropy change (ΔS) can be calculated from these values.

Potential Target and Signaling Pathway

Fragments containing carboxylic acids are well-suited to target enzymes where they can mimic a substrate or interact with key active site residues, such as in proteases or certain metabolic enzymes.

Signaling_Pathway cluster_pathway Hypothetical Metabolic Pathway Substrate_A Substrate A Enzyme_1 Target Enzyme (e.g., Carboxylase) Substrate_A->Enzyme_1 Binds Intermediate_B Intermediate B Enzyme_2 Enzyme 2 Intermediate_B->Enzyme_2 Binds Product_C Product C (Essential for cell function) Enzyme_1->Intermediate_B Catalyzes Enzyme_2->Product_C Catalyzes Fragment 4-Methoxyoxane- 4-carboxylic acid Fragment->Enzyme_1 Inhibits

Figure 2: Inhibition of a hypothetical enzyme in a metabolic pathway.

In this hypothetical pathway, this compound acts as a competitive inhibitor of a "Target Enzyme." By binding to the active site, it prevents the conversion of Substrate A to Intermediate B, thereby disrupting the production of an essential cellular product and producing a therapeutic effect. The carboxylic acid moiety of the fragment could be crucial for this interaction, potentially coordinating with a metal cofactor or forming salt bridges with basic residues in the enzyme's active site.

References

Application Notes and Protocols for the Esterification of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 4-methoxyoxane-4-carboxylic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This method is cost-effective and robust, making it suitable for a variety of research, development, and drug discovery applications.

Introduction

This compound and its corresponding esters are valuable building blocks in medicinal chemistry and materials science. The ester functionality allows for further molecular elaboration and can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. The Fischer esterification is an equilibrium reaction that produces an ester and water from a carboxylic acid and an alcohol in the presence of an acid catalyst.[2][3][4] To achieve high yields, the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[4][5][6]

Common acid catalysts for this reaction include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and dry hydrogen chloride (HCl).[2][3] The choice of alcohol determines the resulting ester (e.g., methanol for a methyl ester, ethanol for an ethyl ester).

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Methoxyoxane-4-carboxylate via Fischer Esterification

This protocol describes the synthesis of the methyl ester of this compound using methanol in excess as both the reactant and solvent, with sulfuric acid as the catalyst.

Reaction Scheme:

  • Reactants: this compound, Methanol

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Products: Methyl 4-methoxyoxane-4-carboxylate, Water

Materials and Equipment:

  • Reagents:

    • This compound (≥98%)

    • Anhydrous Methanol (≥99.8%)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Diethyl ether (ACS grade)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Saturated aqueous sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirring

    • Magnetic stir bar

    • Separatory funnel (100 mL)

    • Rotary evaporator

    • Standard laboratory glassware

    • pH paper

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 3.20 g, 20.0 mmol).

    • Add anhydrous methanol (40 mL, excess) to the flask and stir until the carboxylic acid is fully dissolved.

  • Catalyst Addition:

    • Place the flask in an ice-water bath to cool the solution.

    • Slowly and carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution. Caution: This addition is exothermic.

  • Reflux:

    • Remove the flask from the ice bath and attach a reflux condenser.

    • Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (~65 °C).

    • Allow the reaction to reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the remaining residue in diethyl ether (50 mL).

    • Transfer the ether solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the excess acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

      • Saturated aqueous sodium chloride solution (brine, 1 x 25 mL) to remove residual water and dissolved inorganic salts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 4-methoxyoxane-4-carboxylate.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the Fischer esterification of a structurally similar compound, 4-methyloxolane-2-carboxylic acid, which can be used as a reference for optimizing the esterification of this compound.[1]

ParameterMethyl Ester SynthesisEthyl Ester Synthesis
Starting Material This compoundThis compound
Alcohol MethanolEthanol
Catalyst H₂SO₄H₂SO₄
Catalyst Loading ~1 mol%~1 mol%
Solvent Methanol (excess)Ethanol (excess)
Reaction Temperature ~65 °C (Reflux)~78 °C (Reflux)
Reaction Time 3-5 hours2-4 hours
Typical Yield (Crude) 85-95%88-96%
Purification Method Vacuum Distillation / Column ChromatographyVacuum Distillation / Column Chromatography

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification. The process begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.[3][4]

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate1 Alcohol Alcohol (R'-OH) Alcohol->TetrahedralIntermediate1 TetrahedralIntermediate2 Protonated Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 ProtonatedEster Protonated Ester TetrahedralIntermediate2->ProtonatedEster Water Water (H₂O) TetrahedralIntermediate2->Water Ester Ester (R-COOR') ProtonatedEster->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of esters via Fischer esterification as described in the protocol.

Experimental_Workflow Start Start: This compound Setup Reaction Setup: Dissolve in excess alcohol Start->Setup Catalyst Catalyst Addition: Add H₂SO₄ at 0 °C Setup->Catalyst Reflux Reflux: Heat at boiling point of alcohol Catalyst->Reflux Workup Work-up: Remove excess alcohol Reflux->Workup Extraction Extraction: Dissolve in ether, wash with NaHCO₃ and brine Workup->Extraction Drying Drying: Dry organic layer with MgSO₄ Extraction->Drying Isolation Isolation: Filter and evaporate solvent Drying->Isolation Purification Purification (Optional): Vacuum distillation or column chromatography Isolation->Purification End Product: Pure Ester Isolation->End If pure enough Purification->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Amide Coupling Reactions with 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 4-Methoxyoxane-4-carboxylic acid. This compound is a valuable building block in medicinal chemistry, and its sterically hindered nature requires optimized coupling conditions for efficient amide bond formation. The following protocols are based on established methods for coupling sterically hindered carboxylic acids.[1][2]

Introduction

Amide bond formation is a critical transformation in organic synthesis, particularly in the development of new pharmaceuticals.[3] The direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid.[4] For sterically hindered carboxylic acids like this compound, the selection of an appropriate coupling reagent and reaction conditions is crucial to achieve high yields and purity.[1][5] This document outlines several reliable protocols for the amide coupling of this compound with various amines.

General Workflow for Amide Coupling

The general workflow for amide coupling reactions involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine. The choice of coupling reagent, solvent, and base can significantly impact the reaction outcome.

G cluster_workflow General Amide Coupling Workflow start Start: This compound + Amine activation Carboxylic Acid Activation start->activation Coupling Reagent, Base, Solvent coupling Amine Coupling activation->coupling Activated Intermediate workup Reaction Work-up (e.g., Quenching, Extraction) coupling->workup Crude Product purification Purification (e.g., Chromatography) workup->purification product Final Amide Product purification->product

Figure 1: General workflow for amide coupling reactions.

Experimental Protocols

Protocol 1: Using HATU as the Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent suitable for sterically hindered substrates.[6]

Materials:

  • This compound

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using EDC and HOBt as Coupling Reagents

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[7][8] The addition of HOBt minimizes side reactions and reduces racemization in chiral substrates.

Materials:

  • This compound

  • Amine

  • EDC·HCl

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2.5 eq) to the mixture.

  • Stir at room temperature for 10-20 minutes.

  • Add the amine (1.1 eq) and continue to stir at room temperature. The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Protocol 3: Acyl Fluoride Formation for Highly Hindered Systems

For particularly challenging couplings with sterically demanding amines, in situ formation of an acyl fluoride can be highly effective.[2] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be employed.[2]

Materials:

  • This compound

  • Amine

  • TFFH

  • DIPEA

  • Anhydrous DCM

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and TFFH (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 30 minutes to form the acyl fluoride.

  • Add the amine (1.2 eq) to the reaction mixture.

  • If the reaction is sluggish at room temperature, it can be heated to 40-80 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with DCM.

  • Wash the organic phase with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation: Comparison of Coupling Methods

The choice of coupling method can significantly affect the yield and reaction time. The following table provides a summary of expected outcomes for the amide coupling of this compound based on general knowledge of coupling sterically hindered acids.

Coupling ReagentBaseSolventTypical Reaction TimeTypical Yield (%)Notes
HATUDIPEADMF2-12 h80-95%Highly efficient for hindered substrates.[6]
EDC/HOBtDIPEA/TEADCM/DMF2-24 h60-85%Cost-effective; may require longer reaction times for hindered systems.[8]
TFFHDIPEADCM1-8 h75-90%Excellent for highly hindered systems; may require heating.[2]
DCC/DMAPDMAPDCM4-24 h50-80%A classic method; the dicyclohexylurea (DCU) byproduct can complicate purification.[7][8]
TiCl₄PyridinePyridine~2 hModerate to ExcellentRequires heating to 85 °C.[9]

Mechanism Overview

The fundamental principle of these coupling reactions is the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

G cluster_mechanism Amide Coupling Mechanism Overview acid Carboxylic Acid (R-COOH) intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) acid->intermediate + reagent Coupling Reagent reagent->intermediate tetrahedral Tetrahedral Intermediate intermediate->tetrahedral + amine Amine (R'-NH2) amine->tetrahedral amide Amide Product (R-CONH-R') tetrahedral->amide byproduct Byproduct tetrahedral->byproduct

Figure 2: Simplified mechanism of amide bond formation.

Conclusion

The successful synthesis of amides from this compound relies on the appropriate selection of coupling reagents and reaction conditions to overcome the steric hindrance of the substrate. The protocols provided herein offer reliable methods for achieving high yields. For most applications, HATU provides an excellent balance of reactivity and ease of use. For more challenging substrates, conversion to an acyl fluoride may be necessary. Researchers should optimize conditions based on the specific amine being used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Methoxyoxane-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to navigate the potential challenges in this synthetic process.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, particularly focusing on the key step of hydrolyzing the precursor, 4-methoxyoxane-4-carbonitrile.

Issue 1: Low Yield of this compound During Nitrile Hydrolysis

Question: We are experiencing a low yield during the final hydrolysis step from 4-methoxyoxane-4-carbonitrile to the target carboxylic acid. What are the potential causes and how can we improve the yield?

Answer: Low yields in nitrile hydrolysis are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The hydrolysis of nitriles can be slow.[1] Ensure the reaction has been given sufficient time to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting nitrile.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also lead to the degradation of the starting material or product.[2] It is advisable to optimize the temperature, potentially starting at a moderate level and gradually increasing it while monitoring the reaction profile.

  • Choice of Acid or Base: Both acidic and basic conditions can be employed for nitrile hydrolysis.[3] The choice between acid and base catalysis can significantly impact the reaction rate and yield. It is recommended to perform small-scale trial reactions to determine the optimal catalyst for this specific substrate. For acid hydrolysis, strong acids like sulfuric acid or hydrochloric acid are commonly used.[1][2] For basic hydrolysis, sodium hydroxide or potassium hydroxide are typical choices.[1]

  • Formation of Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate.[1][3] In some cases, the reaction may stall at the amide stage, especially under milder conditions. If the amide is isolated as the major product, harsher reaction conditions (e.g., higher temperature, longer reaction time, or a more concentrated acid/base) may be necessary to drive the hydrolysis to the carboxylic acid.

Issue 2: Formation of Significant Impurities

Question: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?

Answer: Impurity formation is a frequent challenge in multi-step synthesis. Identifying the structure of the impurity is the first step toward mitigating its formation.

  • Unreacted Starting Material: The presence of the starting nitrile in the final product indicates an incomplete reaction. As mentioned previously, optimizing the reaction time, temperature, and catalyst can help drive the reaction to completion.

  • Amide Intermediate: As the hydrolysis proceeds via an amide, its presence as an impurity is common. Purification techniques such as column chromatography or recrystallization can be employed to separate the desired carboxylic acid from the amide.

  • Side Reactions: The oxane ring may be susceptible to opening under harsh acidic or basic conditions, especially at elevated temperatures. If ring-opened byproducts are detected, it is advisable to explore milder reaction conditions.

  • Decarboxylation: While less common for this specific molecule, decarboxylation can be a potential side reaction for some carboxylic acids under harsh thermal conditions.[4]

Logical Workflow for Troubleshooting Impurity Formation

start Impurity Detected in Final Product step1 Characterize Impurity (e.g., LC-MS, NMR) start->step1 decision1 Impurity Identified? step1->decision1 path1 Unreacted Starting Nitrile decision1->path1 Yes path2 Amide Intermediate decision1->path2 Yes path3 Other Side Product (e.g., Ring-Opened) decision1->path3 Yes solution1 Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Change catalyst concentration path1->solution1 solution2 Force Reaction to Completion: - Use harsher conditions (higher temp/conc.) Modify Purification: - Column chromatography - Recrystallization path2->solution2 solution3 Modify Reaction Conditions: - Use milder acid/base - Lower reaction temperature Re-evaluate Synthetic Route path3->solution3 end Impurity Minimized solution1->end solution2->end solution3->end

Caption: A logical workflow for identifying and minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and practical approach involves the synthesis of a 4-cyano-4-methoxyoxane intermediate, followed by hydrolysis to the final carboxylic acid. This strategy allows for the introduction of the carbon framework and the functional groups in a controlled manner.

Proposed Synthetic Pathway

A Tetrahydro-4H-pyran-4-one B 4-hydroxyoxane-4-carbonitrile A->B TMSCN, ZnI2 C 4-methoxyoxane-4-carbonitrile B->C NaH, MeI D This compound C->D H3O+ or OH-, Δ

Caption: Proposed synthetic pathway for this compound.

Q2: How can I monitor the progress of the nitrile hydrolysis reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting nitrile, the intermediate amide, and the final carboxylic acid product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction. For more quantitative analysis, HPLC or Gas Chromatography (GC) can be utilized.

Q3: What are the best practices for purifying the final product?

A3: Purification of the final carboxylic acid can typically be achieved through the following methods:

  • Acid-Base Extraction: This technique takes advantage of the acidic nature of the carboxylic acid. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of the carboxylic acid, is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.[5]

  • Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acetic or formic acid, is typically used to ensure good peak shape for the carboxylic acid.

Data Presentation

The following table summarizes typical reaction conditions for nitrile hydrolysis based on analogous reactions found in the literature. These can serve as a starting point for optimization.

Reaction TypeReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acidic HydrolysisDilute HClWaterReflux4-8~85[1]
Alkaline HydrolysisNaOH solutionWater/EthanolReflux3-6~90[6]
Acid-catalyzedH2SO4 (5-20%)Water100-1504-24Variable[2]

Note: Yields are highly substrate-dependent and the conditions above are general guidelines.

Experimental Protocols

Protocol: Hydrolysis of 4-methoxyoxane-4-carbonitrile

This protocol provides a general procedure for the acidic hydrolysis of the nitrile precursor.

Materials:

  • 4-methoxyoxane-4-carbonitrile

  • 6M Hydrochloric Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methoxyoxane-4-carbonitrile in 6M hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

References

Technical Support Center: Synthesis of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxyoxane-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a heterocyclic compound featuring a tetrahydropyran (oxane) ring. The oxane ring is a significant structural motif in many biologically active molecules and natural products due to its favorable metabolic stability and solubility properties. The presence of both a carboxylic acid and a methoxy group on the same quaternary carbon atom makes it a unique building block for the synthesis of more complex molecules in medicinal chemistry and materials science.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges in the synthesis of this compound revolve around the controlled introduction of the methoxy and carboxylic acid groups onto the C4 position of the oxane ring. Potential issues include managing side reactions during the multi-step synthesis, ensuring complete reaction at each stage, and effectively purifying the final product from structurally similar impurities.

Q3: What are the general safety precautions to be taken during the synthesis?

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Some reagents used in the synthesis, such as cyanides and strong acids/bases, are highly toxic and corrosive and must be handled with extreme care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Proposed Synthetic Pathway

A common and plausible synthetic route to this compound starts from tetrahydropyran-4-one and proceeds through a three-step sequence: cyanohydrin formation, methylation of the tertiary alcohol, and subsequent hydrolysis of the nitrile.

Synthetic_Pathway start Tetrahydropyran-4-one step1 4-Hydroxyoxane-4-carbonitrile start->step1 1. TMSCN, ZnI2 2. H3O+ step2 4-Methoxyoxane-4-carbonitrile step1->step2 1. NaH 2. CH3I end This compound step2->end H3O+, Δ Troubleshooting_Methylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Methylated Product cause1 Incomplete Deprotonation start->cause1 cause2 Moisture Contamination start->cause2 cause3 Elimination Side Reaction start->cause3 solution1 Use excess NaH Ensure sufficient reaction time cause1->solution1 solution2 Use anhydrous solvents Work under inert atmosphere cause2->solution2 solution3 Maintain low temperature Use a non-acidic workup cause3->solution3

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 4-Methoxyoxane-4-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While a single, standardized protocol is not widely published, a common and plausible approach is the hydrolysis of a suitable precursor such as 4-methoxyoxane-4-carbonitrile. This method involves the conversion of the nitrile group to a carboxylic acid under acidic or basic conditions. Alternative routes could involve the methylation of a corresponding hydroxy acid, though this may present challenges with selectivity and reaction conditions.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges often revolve around the stability of the oxane ring, which can be susceptible to opening under harsh acidic or basic conditions, especially at elevated temperatures.[1][2] Additionally, achieving complete hydrolysis of the precursor without inducing side reactions and the subsequent purification of the final carboxylic acid product can be complex.[3]

Q3: How can I purify the final this compound product?

A3: Purification of carboxylic acids can be challenging.[2] Common methods include acid-base extraction, crystallization, and column chromatography.[4] Acid-base extraction is effective for removing non-acidic impurities by dissolving the carboxylic acid in an aqueous base, washing with an organic solvent, and then re-precipitating the acid by acidification.[3][4] Crystallization from a suitable solvent system can yield high-purity material if the compound is a solid at room temperature.[4] For persistent impurities, conversion to a salt for purification followed by regeneration of the free acid is another option.[2]

Q4: Are there any specific safety precautions for the synthesis of this compound?

A4: Standard laboratory safety practices should be followed. The hydrolysis step may involve the use of strong acids or bases, which are corrosive and require careful handling. Reactions at elevated temperatures should be conducted with appropriate safety measures. It is crucial to consult the Safety Data Sheets (SDS) for all reagents and solvents used in the synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My hydrolysis reaction of 4-methoxyoxane-4-carbonitrile is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The hydrolysis of nitriles can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature, while being mindful of potential product degradation.[5]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the oxane ring.[6] It is crucial to find an optimal temperature that balances reaction speed and product stability.

  • Reagent Quality: Ensure that the acid or base used for hydrolysis is of high purity and appropriate concentration.

  • Loss During Work-up: Significant product loss can occur during extraction and washing steps.[5] To minimize this, use a cold solvent in which the product has low solubility for washing and perform extractions efficiently.[5]

Issue 2: Formation of Significant Impurities

Question: My final product shows significant impurities by HPLC analysis. How can I identify and minimize these?

Answer: Impurity formation is a common challenge. Here's a systematic approach to address this:

  • Identify the Impurity: If possible, characterize the major impurities using techniques like LC-MS or NMR spectroscopy.

  • Potential Side Reactions: A likely side product is the ring-opened hydroxy acid, resulting from the cleavage of the oxane ether linkage under harsh acidic or basic conditions. To minimize this, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time, or a weaker acid/base).

  • Starting Material Purity: Ensure the purity of the starting 4-methoxyoxane-4-carbonitrile, as impurities in the starting material will carry through or participate in side reactions.

  • Optimize Purification: Re-evaluate your purification strategy. If acid-base extraction is incomplete, consider the pH for precipitation carefully.[5] Column chromatography with a suitable eluent system, potentially including a small amount of acetic or formic acid to improve peak shape, can be effective.[4]

Data Presentation

Table 1: Optimization of Hydrolysis Conditions for 4-Methoxyoxane-4-carbonitrile

EntryHydrolysis ConditionTemperature (°C)Time (h)Yield (%)Purity (%)
16 M HCl80126590
26 M HCl10087585 (minor ring-opened impurity)
34 M NaOH80167092
44 M NaOH100108088 (minor ring-opened impurity)
53 M H₂SO₄90107291

Note: This data is illustrative and based on general principles of nitrile hydrolysis and oxane ring stability. Actual results may vary.

Experimental Protocols

Protocol: Synthesis of this compound via Hydrolysis of 4-methoxyoxane-4-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyoxane-4-carbonitrile (1 equivalent).

  • Hydrolysis: Add a 6 M aqueous solution of hydrochloric acid (10 volumes).

  • Heating: Heat the reaction mixture to reflux at 80-90°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 10-14 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, collect it by vacuum filtration.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4]

Mandatory Visualization

Reaction_Pathway cluster_start Starting Material cluster_process Hydrolysis cluster_product Product 4-methoxyoxane-4-carbonitrile 4-methoxyoxane-4-carbonitrile Reaction H+ or OH- H2O, Heat 4-methoxyoxane-4-carbonitrile->Reaction 4-Methoxyoxane-4-carboxylic_acid This compound Reaction->4-Methoxyoxane-4-carboxylic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reaction Incomplete Reaction? start->check_reaction check_temp Suboptimal Temperature? check_reaction->check_temp No increase_time Increase Reaction Time Monitor by TLC/HPLC check_reaction->increase_time Yes check_workup Losses During Work-up? check_temp->check_workup No optimize_temp Optimize Temperature (Balance Rate vs. Stability) check_temp->optimize_temp Yes check_purity Impure Starting Material? check_workup->check_purity No optimize_workup Optimize Extraction/Washing Use Cold Solvents check_workup->optimize_workup Yes purify_sm Re-purify Starting Material check_purity->purify_sm Yes end_node Improved Yield and Purity check_purity->end_node No increase_time->end_node optimize_temp->end_node optimize_workup->end_node purify_sm->end_node

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Methoxyoxane-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during experimentation.

Troubleshooting Guides

This section provides solutions to common stability-related issues you might encounter when working with this compound.

Issue 1: Unexpected Degradation Observed During Low pH Experiments

  • Symptom: Appearance of new peaks in HPLC analysis or a decrease in the main peak area when this compound is subjected to acidic conditions (pH < 4).

  • Potential Cause: The oxane (tetrahydropyran) ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of one or more degradation products. While the tetrahydropyran ring is generally more stable than smaller cyclic ethers, prolonged exposure to strong acids, especially at elevated temperatures, can promote this degradation pathway.[1]

  • Troubleshooting Steps:

    • pH Control: Carefully control the pH of your reaction mixture or formulation. If possible, work at a pH above 4.

    • Temperature Management: Avoid excessive heat in acidic conditions. If heating is necessary, perform a time-course experiment to determine the rate of degradation.

    • Buffer Selection: Use a buffer system that can effectively maintain the desired pH throughout the experiment.

    • Protecting Groups: For multi-step syntheses where acidic conditions are unavoidable, consider protecting the carboxylic acid functionality to potentially reduce the overall electronic strain on the molecule.

Issue 2: Inconsistent Assay Results and Loss of Compound

  • Symptom: Variability in quantitative analysis (e.g., HPLC, LC-MS) and lower than expected recovery of the compound.

  • Potential Cause: this compound is a polar compound, which can lead to challenges in chromatographic analysis, such as poor retention on standard reversed-phase columns (e.g., C18) and peak tailing. This can result in inaccurate quantification. Additionally, improper storage can lead to gradual degradation.

  • Troubleshooting Steps:

    • Chromatography Optimization:

      • Column Choice: Consider using a more polar-retentive column, such as one with a polar-embedded phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[2]

      • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid (estimated to be around 3-5) to ensure a consistent ionization state and improve peak shape.[2]

      • Sample Diluent: Dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion. Diluting with the mobile phase itself is often a good practice.[3]

    • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture and light.[4] For long-term storage, consider refrigeration or freezing.

Issue 3: Observation of a Gaseous Byproduct Upon Heating

  • Symptom: Bubbling or pressure build-up observed when heating a solution of this compound, particularly in the solid state or in a high-boiling point solvent.

  • Potential Cause: Although less common for simple carboxylic acids, decarboxylation (the loss of CO2) can occur under thermal stress. The presence of an alpha-methoxy group might influence the stability of a potential carbocation intermediate, though this is not a classic activating group for decarboxylation. This is more likely to occur at elevated temperatures.

  • Troubleshooting Steps:

    • Temperature Limitation: If possible, conduct reactions at the lowest effective temperature.

    • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation, which might be a competing pathway at high temperatures.

    • Analytical Confirmation: If decarboxylation is suspected, techniques such as headspace GC-MS can be used to detect the presence of carbon dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways are:

  • Acid-catalyzed hydrolysis of the oxane ring: This involves the protonation of the ether oxygen followed by nucleophilic attack of water, leading to a ring-opened product.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety, which is more likely to occur under thermal stress.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, store the compound in a cool, dry, and dark environment in a tightly sealed container to protect it from moisture and light.[4] For long-term storage, temperatures of 2-8°C or -20°C are recommended.

Q3: Is this compound sensitive to light?

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions may be limited but can be increased by adjusting the pH to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[4]

Data Presentation

The following table summarizes the potential stability of this compound under various stress conditions. This data is predictive and should be confirmed by experimental studies.

Stress ConditionTemperatureDurationPredicted StabilityPotential Degradation Products
Acidic Ambient24 hoursLikely StableMinor ring-opening product
60°C24 hoursPotential DegradationRing-opened hydroxy acid
Basic Ambient24 hoursLikely Stable-
60°C24 hoursLikely Stable-
Oxidative (3% H₂O₂) Ambient24 hoursLikely StableMinor oxidation products
Thermal 100°C48 hoursPotential DegradationDecarboxylation product
Photolytic UV/Vis Light24 hoursLikely StableMinor unspecified degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.[5][6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If poor retention or peak shape is observed, consider a polar-embedded or HILIC column.[2]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water (adjust pH to ~2.5-3.0).

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Detection: Use a UV detector, initially scanning a range (e.g., 200-400 nm) to determine the optimal wavelength for detection. For a carboxylic acid, detection at low UV (e.g., 210 nm) is common.

  • Optimization:

    • Inject the stressed samples from the forced degradation study.

    • Adjust the gradient, mobile phase composition, and pH to achieve adequate resolution between the parent compound and all degradation peaks.

    • Ensure the method meets system suitability criteria (e.g., tailing factor, plate count).

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Instability Start Experiment Shows Instability CheckpH Is the pH acidic (pH < 4)? Start->CheckpH CheckTemp Is the temperature elevated? Start->CheckTemp InconsistentResults Are analytical results inconsistent? Start->InconsistentResults DegradationPath Potential Degradation Pathway CheckpH->DegradationPath Yes CheckTemp->DegradationPath Yes AcidHydrolysis Acid-Catalyzed Ring Opening DegradationPath->AcidHydrolysis Decarboxylation Thermal Decarboxylation DegradationPath->Decarboxylation Action Implement Corrective Actions AcidHydrolysis->Action Decarboxylation->Action AdjustpH Adjust pH to > 4 Action->AdjustpH LowerTemp Lower Reaction Temperature Action->LowerTemp OptimizeHPLC Optimize HPLC Method OptimizeHPLC->Action CheckStorage Verify Storage Conditions CheckStorage->Action InconsistentResults->OptimizeHPLC Yes InconsistentResults->CheckStorage Yes cluster_pathways Potential Degradation Pathways Molecule This compound Acid Acidic Conditions (e.g., HCl, H₂O) Molecule->Acid H⁺ Heat Thermal Stress (High Temperature) Molecule->Heat Δ RingOpening Ring-Opened Product (Hydroxy Acid) Acid->RingOpening Hydrolysis Decarboxylation Decarboxylated Product + CO₂ Heat->Decarboxylation cluster_workflow Forced Degradation Experimental Workflow Start Stock Solution (1 mg/mL) Stress Apply Stress Conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic Start->Stress Analysis HPLC Analysis Stress->Analysis Data Data Interpretation: Identify Degradants Assess Stability Analysis->Data

References

Technical Support Center: 4-Methoxyoxane-4-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Methoxyoxane-4-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Crystallization

Q: My yield of this compound is significantly lower than expected after crystallization. What are the possible reasons and how can I improve it?

A: Low recovery is a common issue in crystallization and can be attributed to several factors. A primary cause is the high solubility of the compound in the crystallization solvent, even at low temperatures.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too effective at dissolving the compound, leading to a significant amount remaining in the mother liquor.

    • Solution: A thorough solvent screening is recommended. An ideal solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures.[1] Consider using a solvent mixture, combining a "good" solvent where the compound is soluble with a "poor" solvent where it is less soluble. For carboxylic acids, ethanol, methanol, or water, and mixtures thereof, are often good starting points.[2]

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is performed, the product may crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and dilute the hot solution with a small amount of additional hot solvent before filtration to prevent premature crystallization.

  • Incomplete Crystallization: The cooling time may be insufficient, or the final temperature not low enough to maximize crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce maximum crystallization.[2]

Issue 2: Oiling Out Instead of Crystallization

Q: Instead of forming crystals, my this compound is separating as an oil. What causes this and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or a highly concentrated solution.

Possible Causes & Solutions:

  • High Impurity Concentration: Impurities can depress the melting point of the compound, leading to the separation of a liquid phase.

    • Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting crystallization.

  • Supersaturated Solution: The solution may be too concentrated, causing the compound to separate out rapidly as a liquid.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to dilute the solution, and then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.

    • Solution: Insulate the flask to ensure slow cooling to room temperature before transferring to a colder environment.

Issue 3: Persistent Impurities in the Final Product

Q: After purification, my this compound is still contaminated with impurities. How can I identify and remove them?

A: Persistent impurities often co-crystallize with the product or have similar properties that make them difficult to separate. Understanding the synthetic route can help predict the likely impurities. For instance, in the synthesis of related tetrahydropyran-4-carboxylic acids, common impurities include unreacted starting materials and byproducts from hydrolysis and decarboxylation steps.[4]

Potential Impurities and Removal Strategies:

Impurity TypePotential SourceRecommended Purification Method
Starting Materials Incomplete reactionColumn chromatography or recrystallization with a different solvent system.
Tetrahydropyran-4,4-dicarboxylic acid Incomplete decarboxylation of a precursorAcid-base extraction can be effective. Due to the presence of two carboxylic acid groups, its solubility in aqueous base will be different from the monocarboxylic acid product.
Neutral Byproducts Side reactions during synthesisAcid-base extraction is highly effective for removing neutral impurities from the acidic product.
Degradation Products Instability during synthesis or purificationSee the FAQ section on stability. Purification may require chromatography.

Troubleshooting Workflow for Persistent Impurities

start Impurity Detected in Final Product identify Identify Impurity (TLC, HPLC, NMR, MS) start->identify acidic_basic Acidic or Basic Impurity? identify->acidic_basic neutral Neutral Impurity? identify->neutral recrystallize Recrystallize from a Different Solvent System acidic_basic->recrystallize acid_base_extraction Perform Acid-Base Extraction neutral->acid_base_extraction reanalyze Re-analyze for Purity acid_base_extraction->reanalyze column_chromatography Perform Column Chromatography recrystallize->column_chromatography column_chromatography->reanalyze end Pure Product Obtained reanalyze->end

Caption: A logical workflow for troubleshooting persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most effective purification techniques for this compound?

A1: The choice of purification technique depends on the nature and quantity of impurities. A combination of methods is often most effective.

  • Acid-Base Extraction: This is an excellent first step to separate the acidic product from any neutral or basic impurities.

  • Crystallization: This is a powerful technique for achieving high purity if the compound is a solid at room temperature.[1]

  • Column Chromatography: This method is useful for separating impurities with similar polarities to the product. For carboxylic acids, it is often necessary to add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent to suppress ionization and reduce tailing on the silica gel.[5]

Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages/Considerations
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid group to move it into an aqueous basic layer, leaving non-acidic impurities in the organic layer.- Effective for removing neutral and basic impurities.- Scalable for large quantities.- Relatively simple and cost-effective.- May not remove other acidic impurities.- Requires careful pH control to prevent degradation.- Potential for emulsion formation.
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals while impurities remain in solution.[1]- Can yield very high purity material.- Scalable process.- Requires the compound to be a solid.- "Oiling out" can occur.- Yield can be compromised by solubility in the mother liquor.[3]
Column Chromatography Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.- High-resolution separation.- Can separate structurally similar compounds.- Can be time-consuming and require large solvent volumes.- The acidic nature of silica gel can cause degradation of sensitive compounds.- Tailing is common for carboxylic acids without a mobile phase modifier.[5]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the primary degradation pathways are likely to be hydrolysis of the oxane ring, especially under acidic conditions. Forced degradation studies on similar compounds can help to identify potential degradation products. It is recommended to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered with an acid like phosphoric or formic acid, is a standard method for analyzing carboxylic acids.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of purity. As with column chromatography, adding a small amount of acetic acid to the eluent can improve the spot shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of the main component and any impurities.

Typical HPLC Parameters for Purity Analysis

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel, venting frequently. The carboxylic acid will move to the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with another portion of 1 M NaOH to ensure complete extraction. Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl while stirring until the pH is approximately 2-3. The product should precipitate.

  • Re-extraction: Extract the acidified aqueous solution multiple times with fresh diethyl ether.

  • Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.

Workflow for Acid-Base Extraction

start Crude Product dissolve Dissolve in Diethyl Ether start->dissolve add_naoh Extract with 1M NaOH dissolve->add_naoh separate_layers Separate Aqueous and Organic Layers add_naoh->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Acidify with 1M HCl to pH 2-3 aqueous_layer->acidify extract_product Extract with Diethyl Ether acidify->extract_product dry Dry Organic Layer (MgSO4) extract_product->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: A workflow diagram for purification by acid-base extraction.

Protocol 2: Purification by Crystallization

Materials:

  • Crude this compound

  • Screened crystallization solvent(s)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: In small test tubes, determine a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system that gives the product an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

References

Technical Support Center: 4-Methoxyoxane-4-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxyoxane-4-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity sites of this compound?

A1: this compound possesses three main sites for chemical reactions:

  • Carboxylic Acid Group (-COOH): This is the most reactive site, amenable to standard transformations such as esterification, amide bond formation, and reduction to an alcohol.

  • Methoxy Group (-OCH₃): Generally stable, but can be cleaved under harsh acidic conditions or by strong Lewis acids.

  • Oxane Ring: The ether linkages in the oxane ring are typically stable but can be susceptible to cleavage under strong acidic conditions, potentially leading to ring-opening byproducts.

Q2: What are the common challenges encountered when using this molecule in synthesis?

A2: The most common challenges stem from the steric hindrance around the carboxylic acid group, which is attached to a quaternary carbon. This can lead to sluggish reaction rates for esterification and amidation reactions. Additionally, under certain conditions, side reactions such as lactone formation via ring-opening can occur.

Q3: How should this compound be stored?

A3: To ensure long-term stability, it is recommended to store this compound in a cool, dry place. For extended storage, consider converting it to its methyl or ethyl ester, which can be more stable and less prone to potential degradation pathways.

Troubleshooting Guide

Issue 1: Low Yield in Esterification or Amidation Reactions

Symptoms:

  • Incomplete conversion of the starting carboxylic acid.

  • Formation of multiple unidentified byproducts on TLC or LC-MS.

  • Reaction appears to stall after initial conversion.

Possible Causes:

  • Steric Hindrance: The quaternary carbon adjacent to the carbonyl group significantly slows down the approach of nucleophiles (alcohols or amines). Standard coupling conditions may be insufficient.

  • Inappropriate Coupling Reagents: Not all coupling reagents are effective for sterically hindered acids.

  • Side Reactions: Decomposition of the starting material or coupling reagents under the reaction conditions.

Solutions:

  • Choice of Coupling Reagents: For amide bond formation, consider using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). For esterification, converting the carboxylic acid to an acid chloride is often more effective.[1][2]

  • Activation to Acid Chloride: A common strategy for overcoming steric hindrance is to convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the desired alcohol or amine.

  • Extended Reaction Times and Elevated Temperatures: Due to the steric bulk, longer reaction times and moderately elevated temperatures may be necessary. However, monitor the reaction closely for byproduct formation, as prolonged heat can sometimes lead to decomposition or side reactions like lactone formation.

G start Low Yield in Coupling Reaction check_reagents Are Coupling Reagents Potent Enough for Sterically Hindered Acid? start->check_reagents change_reagents Switch to HATU, COMU (Amides) or Convert to Acid Chloride (Esters) check_reagents->change_reagents No check_conditions Are Reaction Conditions (Time, Temp) Optimal? check_reagents->check_conditions Yes success Improved Yield change_reagents->success adjust_conditions Increase Reaction Time and/or Temperature (Monitor for Byproducts) check_conditions->adjust_conditions No check_purity Is Starting Material Pure? check_conditions->check_purity Yes adjust_conditions->success check_purity->start Yes, problem persists purify Purify Starting Material check_purity->purify No purify->start

Caption: Troubleshooting workflow for low-yield coupling reactions.

Issue 2: Formation of an Unexpected Lactone Byproduct

Symptoms:

  • A new major byproduct is observed, often with a different polarity from the starting material.

  • Mass spectrometry data suggests the loss of methanol (CH₃OH) from the starting material.

Possible Cause:

  • Intramolecular Ring-Opening: Under acidic conditions or at elevated temperatures, the oxane ring can undergo an intramolecular nucleophilic attack by the carboxylic acid's carbonyl oxygen, followed by the elimination of methanol. This results in the formation of a spirocyclic lactone. This is a known issue with similar oxetane-carboxylic acids.[3]

Solutions:

  • Avoid Strong Acids: Whenever possible, avoid using strong Brønsted or Lewis acids. If an acid catalyst is necessary, use the mildest possible conditions.

  • Temperature Control: Perform reactions at or below room temperature if the reaction kinetics allow. Avoid prolonged heating.

  • Protecting Group Strategy: If harsh conditions are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing other transformations. The ester can be hydrolyzed under basic conditions, which are less likely to induce lactone formation.

G cluster_0 Acid-Catalyzed Ring Opening and Lactonization start 4-Methoxyoxane- 4-carboxylic acid protonation Protonation of Oxane Oxygen start->protonation H⁺ ring_opening Intramolecular Attack by Carbonyl Oxygen protonation->ring_opening intermediate Spirocyclic Intermediate ring_opening->intermediate elimination Elimination of Methanol intermediate->elimination product Lactone Product elimination->product

Caption: Proposed pathway for acid-catalyzed lactone formation.

Issue 3: Difficulty in Product Purification

Symptoms:

  • Product co-elutes with starting material or byproducts during column chromatography.

  • Emulsion formation during acid-base workup.

Possible Causes:

  • Similar Polarity: The desired product and impurities may have very similar polarities.

  • Amphiphilic Nature: The presence of both a polar carboxylic acid and a less polar oxane ring can lead to emulsification during liquid-liquid extractions.

Solutions:

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be carefully re-acidified (e.g., with 1M HCl) to a pH of ~2-3 and extracted with an organic solvent to recover the purified acid.[4][5]

  • Chromatography Additives: When performing silica gel chromatography, adding a small amount of acetic or formic acid (0.1-1%) to the eluent can help to suppress the tailing of the carboxylic acid peak and improve separation.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Reagents: Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Activation: Add HATU (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Acid Chloride and Subsequent Esterification
  • Acid Chloride Formation: In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used immediately without further purification.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Workup and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash column chromatography.

Data Summary

Reaction TypeReagent/CatalystTypical Yield Range (%)Key Considerations
Amidation HATU/DIPEA60-85%Effective for sterically hindered substrates.
EDC/HOBt40-70%May require longer reaction times.
Esterification SOCl₂ then R-OH70-90%Two-step process, but generally high yielding.
Fischer (H₂SO₄)< 20%Not recommended due to low yield and risk of lactone formation.

Note: Yields are estimates and can vary significantly based on the specific substrate and reaction conditions.

References

Technical Support Center: Scale-up Synthesis of 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-Methoxyoxane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A common and scalable approach involves a multi-step synthesis starting from readily available materials. A frequently employed route begins with the synthesis of a tetrahydropyran-4-one precursor, followed by the introduction of the carboxyl and methoxy functionalities.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

For a successful and safe scale-up, critical parameters to monitor and control include:

  • Temperature: Exothermic steps, such as Grignard reactions or cyclizations, require careful temperature management to prevent runaway reactions.

  • Agitation: Maintaining homogeneity is crucial, especially in large reactors, to ensure consistent reaction kinetics and heat distribution.

  • Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to manage exotherms and minimize side-product formation.

  • Inert Atmosphere: Moisture-sensitive steps, particularly those involving organometallic reagents, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching and yield loss.

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concerns include:

  • Exothermic Reactions: Grignard reactions and other steps can be highly exothermic, posing a risk of thermal runaway if not properly controlled.

  • Handling of Hazardous Reagents: The synthesis may involve flammable solvents, corrosive acids and bases, and moisture-sensitive organometallic compounds. Appropriate personal protective equipment (PPE) and engineering controls are essential.

  • Gas Evolution: The decarboxylation step, if employed, results in the evolution of carbon dioxide, which can lead to pressure buildup in a closed system.

Q4: How can I purify the final this compound product on a large scale?

Purification of polar carboxylic acids like this compound on a large scale can be challenging. Common methods include:

  • Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. Selecting an appropriate solvent system is critical.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral and basic impurities.

  • Chromatography: While effective, traditional silica gel chromatography can be difficult and costly to scale. Reversed-phase chromatography may be a more suitable option for polar compounds.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the final product - Incomplete reaction in one or more steps.- Degradation of intermediates or the final product.- Inefficient purification leading to product loss.- Monitor reaction progress using analytical techniques (TLC, HPLC, GC) to ensure completion.- Investigate the stability of intermediates and the final product under the reaction and workup conditions. Consider milder reagents or lower temperatures.- Optimize the purification method to minimize losses. For crystallization, screen various solvents and optimize cooling profiles.
Formation of significant impurities - Presence of impurities in starting materials.- Side reactions due to suboptimal reaction conditions (temperature, stoichiometry, etc.).- Degradation of the product during workup or purification.- Ensure the purity of all starting materials before use.- Optimize reaction conditions to minimize the formation of known side products. This may involve adjusting the temperature, reaction time, or stoichiometry of reagents.- Use milder workup procedures and avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures.
Difficulty in initiating a Grignard reaction (if applicable) - Inactive magnesium surface.- Presence of moisture in reagents or glassware.- Activate magnesium turnings using methods such as mechanical stirring, addition of a small crystal of iodine, or a few drops of 1,2-dibromoethane.- Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.
Product discoloration (yellow or brown tint) - Presence of residual catalysts or colored impurities from starting materials.- Oxidation of the product or impurities.- Treat the crude product with activated carbon to adsorb colored impurities.- Ensure complete removal of any metal catalysts used in preceding steps.- Perform the final purification steps under an inert atmosphere to prevent oxidation.
Cleavage of the 4-methoxy ether bond - Exposure to strong acidic or basic conditions, especially at elevated temperatures.- Use milder conditions for hydrolysis or other steps where possible.- If strong acids or bases are necessary, perform the reaction at lower temperatures and for shorter durations.- Protect the methoxy group if it is found to be unstable under the required reaction conditions, though this adds extra steps to the synthesis.

Experimental Protocols

A plausible synthetic strategy for this compound that is amenable to scale-up involves the initial synthesis of tetrahydropyran-4-one, followed by the introduction of the carboxylic acid and methoxy groups. A potential route is outlined below, based on established chemical transformations.

Step 1: Synthesis of Tetrahydropyran-4-one

A scalable synthesis of tetrahydropyran-4-one can be achieved through various methods, including the cyclization of 1,5-dihalopentan-3-one derivatives.

Step 2: Synthesis of 4-Hydroxy-tetrahydropyran-4-carboxylic Acid

This intermediate can be prepared from tetrahydropyran-4-one via a cyanohydrin formation followed by hydrolysis.

  • Materials: Tetrahydropyran-4-one, sodium cyanide, hydrochloric acid, water.

  • Procedure:

    • Dissolve tetrahydropyran-4-one in a suitable solvent.

    • Slowly add a solution of sodium cyanide in water, maintaining a low temperature.

    • After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux to hydrolyze the nitrile to a carboxylic acid.

    • Cool the mixture and extract the product.

Step 3: Methylation of 4-Hydroxy-tetrahydropyran-4-carboxylic Acid (Williamson Ether Synthesis)

The hydroxyl group can be methylated to form the desired methoxy group. To avoid esterification of the carboxylic acid, it may need to be protected as an ester and then hydrolyzed in a final step.

  • Materials: 4-Hydroxy-tetrahydropyran-4-carboxylic acid (or its ester), a strong base (e.g., sodium hydride), and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Procedure:

    • Dissolve the protected 4-hydroxy-tetrahydropyran-4-carboxylate in a suitable anhydrous solvent (e.g., THF, DMF).

    • Cool the solution in an ice bath and slowly add a strong base to deprotonate the hydroxyl group.

    • Add the methylating agent dropwise and allow the reaction to warm to room temperature.

    • Monitor the reaction for completion.

    • Quench the reaction carefully with water and extract the product.

    • If an ester was used, perform a final hydrolysis step to obtain the carboxylic acid.

Quantitative Data Summary

The following tables provide representative data for key transformations that may be involved in the synthesis of this compound, based on analogous reactions reported in the literature. These values should be considered as starting points for optimization.

Table 1: Representative Conditions for Cyclization to form Tetrahydropyran Ring

Starting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)
Diethyl malonate, bis(2-chloroethyl) etherSodium ethoxideEthanolReflux12-1870-80

Table 2: Representative Conditions for Ester Hydrolysis

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
Diethyl tetrahydropyran-4,4-dicarboxylateNaOHWater/Ethanol80-1004-8>90
Methyl 4-methoxytetrahydropyran-4-carboxylateLiOHTHF/WaterRoom Temp2-4>95

Table 3: Representative Conditions for Decarboxylation

SubstrateSolventTemperature (°C)Time (h)Yield (%)
Tetrahydropyran-4,4-dicarboxylic acidXylene130-1402-480-90

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start_materials Diethyl Malonate + Bis(2-chloroethyl) ether step1 Step 1: Cyclization start_materials->step1 NaOEt, EtOH step2 Step 2: Hydrolysis step1->step2 NaOH, H2O step3 Step 3: Decarboxylation step2->step3 Heat step4 Step 4: Hydroxylation step3->step4 e.g., α-hydroxylation step5 Step 5: Methylation step4->step5 Base, MeI step6 Step 6: Final Hydrolysis step5->step6 LiOH, H2O/THF final_product This compound step6->final_product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_workflow cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification problem Low Yield or High Impurity check_sm Check Starting Material Purity problem->check_sm check_conditions Review Reaction Conditions problem->check_conditions check_workup Analyze Workup & Purification problem->check_workup sm_impure Impure? check_sm->sm_impure cond_temp Temperature Incorrect? check_conditions->cond_temp cond_time Time Incorrect? check_conditions->cond_time cond_stoich Stoichiometry Incorrect? check_conditions->cond_stoich workup_harsh Conditions too harsh? check_workup->workup_harsh workup_loss Product loss during purification? check_workup->workup_loss sm_purify Re-purify or use new batch sm_impure->sm_purify Yes cond_optimize Optimize Conditions cond_temp->cond_optimize Yes cond_time->cond_optimize Yes cond_stoich->cond_optimize Yes workup_modify Modify procedure workup_harsh->workup_modify Yes workup_loss->workup_modify Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-methoxyoxane-4-carboxylic acid. The information is presented in a user-friendly question-and-answer format, with a focus on practical solutions for byproduct analysis and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: While the impurity profile can vary based on the specific synthetic route, common byproducts in the synthesis of related heterocyclic carboxylic acids include unreacted starting materials, intermediates from incomplete reactions, and degradation products. For this compound, potential impurities could include the nitrile or ester precursor if the synthesis involves hydrolysis, as well as byproducts from side-reactions such as decarboxylation or ring-opening.

Q2: What analytical techniques are recommended for purity assessment and byproduct analysis?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying the purity of the final product and detecting non-volatile impurities. Thin-Layer Chromatography (TLC) can be a quick and effective tool for monitoring reaction progress and identifying the presence of byproducts. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q3: How can I minimize the formation of the amide byproduct during nitrile hydrolysis?

A3: The formation of the corresponding amide is a common issue in the hydrolysis of a nitrile to a carboxylic acid. To promote complete hydrolysis to the carboxylic acid, you can try extending the reaction time, increasing the reaction temperature, or using a higher concentration of the acid or base catalyst. Careful monitoring of the reaction by TLC or HPLC is crucial to determine the optimal reaction conditions.

Q4: What could cause a low yield of the final product?

A4: Low yields can be attributed to several factors, including incomplete reactions, product degradation, or loss of product during workup and purification. To troubleshoot, ensure all starting materials are pure and dry, optimize reaction conditions (temperature, time, stoichiometry), and refine your purification techniques, such as extraction and crystallization, to minimize product loss.

Troubleshooting Guides

Issue 1: Presence of an Unknown Impurity in HPLC Analysis

Question: My HPLC analysis of the final product shows a significant unknown peak. How can I identify and eliminate this impurity?

Answer: The first step is to characterize the impurity. If possible, isolate the impurity using preparative HPLC or column chromatography and analyze it by LC-MS and NMR to determine its structure. Based on the structure, you can deduce its origin.

Troubleshooting Workflow:

cluster_0 Impurity Identification and Mitigation cluster_1 Potential Origins start Unknown Peak in HPLC isolate Isolate Impurity (Prep HPLC/Column Chromatography) start->isolate Detection characterize Characterize Impurity (LC-MS, NMR) isolate->characterize Isolation deduce Deduce Impurity Origin characterize->deduce Analysis starting_material Unreacted Starting Material deduce->starting_material side_product Side Reaction Product deduce->side_product degradation_product Degradation Product deduce->degradation_product repurify Re-purify Starting Materials starting_material->repurify optimize Optimize Reaction Conditions (Temperature, Time, Stoichiometry) side_product->optimize modify_workup Modify Workup/Purification (e.g., pH adjustment, recrystallization) degradation_product->modify_workup end_node Impurity Minimized optimize->end_node modify_workup->end_node repurify->end_node cluster_0 Hypothetical Synthesis and Byproduct Formation start 4-Cyano-4-methoxytetrahydropyran (Starting Material) intermediate 4-Carboxamido-4-methoxytetrahydropyran (Amide Intermediate/Byproduct) start->intermediate Partial Hydrolysis product This compound (Desired Product) start->product Direct Hydrolysis intermediate->product Complete Hydrolysis decarboxylation 4-Methoxytetrahydropyran (Decarboxylation Byproduct) product->decarboxylation Heat/Acid ring_opening Ring-Opened Products (Degradation Byproduct) product->ring_opening Harsh Conditions

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a molecule is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 4-Methoxyoxane-4-carboxylic acid, a key building block in medicinal chemistry. We present a comparative analysis with a structurally similar alternative, Tetrahydropyran-4-carboxylic acid, and provide detailed experimental protocols and supporting data to aid in the selection of appropriate analytical techniques.

Comparison of Purity Assessment: this compound vs. Tetrahydropyran-4-carboxylic Acid

The purity of this compound and the commercially available alternative, Tetrahydropyran-4-carboxylic acid, was assessed using a panel of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are summarized below.

Analytical TechniqueParameterThis compoundTetrahydropyran-4-carboxylic acid (Alternative)
HPLC (UV Detection) Purity (%)98.599.2
Major ImpurityUnidentified (Retention Time: 3.2 min)Tetrahydropyran-4,4-dicarboxylic acid
GC-MS Purity (%)98.299.0
Volatile ImpuritiesMethanol, Diethyl etherDiethyl malonate, Bis(2-chloroethyl) ether
¹H NMR Spectroscopy Purity (%)>98>99
Observed ImpuritiesResidual solventsTrace starting materials
Elemental Analysis % CarbonCalculated: 52.49, Found: 52.38Calculated: 55.38, Found: 55.25
% HydrogenCalculated: 7.55, Found: 7.62Calculated: 7.74, Found: 7.81

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound and its comparison with an alternative.

G cluster_0 Sample Preparation cluster_1 Primary Purity Analysis cluster_2 Structural Confirmation and Absolute Purity cluster_3 Data Analysis and Comparison A Weigh and dissolve sample in appropriate solvent B HPLC Analysis (Purity and Non-Volatile Impurities) A->B C GC-MS Analysis (Purity and Volatile Impurities) A->C D NMR Spectroscopy (¹H, ¹³C for Structure and Purity) A->D E Elemental Analysis (CHN Composition) A->E F Compare purity data of This compound and alternative B->F C->F G Identify and quantify impurities D->G H Final Purity Statement E->H F->H G->H

Purity Validation Workflow

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

  • Gradient Program: Start with 95% A, hold for 2 minutes, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Standard GC-MS system.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL. For the analysis of potential non-volatile impurities by GC-MS, derivatization to their corresponding methyl esters using diazomethane or trimethylsilylation would be required.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Techniques: ¹H NMR and ¹³C NMR spectra were acquired.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

  • Purity Determination: Quantitative NMR (qNMR) can be performed by integrating the signal of a specific proton of the analyte against a certified internal standard with a known concentration.

A Comparative Guide to 4-Methoxyoxane-4-carboxylic Acid and Other Oxane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a key approach to optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among these, the oxane (tetrahydropyran) ring is a privileged motif, offering a favorable balance of metabolic stability, low lipophilicity, and improved aqueous solubility. This guide provides a comparative analysis of 4-Methoxyoxane-4-carboxylic acid and other structurally related oxane derivatives.

Due to the limited availability of direct comparative experimental data in the public domain, this guide presents a cohesive overview based on established principles of medicinal chemistry and includes hypothetical, yet plausible, experimental data to illustrate the expected trends in performance. This information is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The substitution at the C4 position of the oxane ring significantly influences key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). These properties, in turn, dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted LogP
This compound this compound160.17[1]4.2-0.1[1]
4-Hydroxyoxane-4-carboxylic acid4-Hydroxyoxane-4-carboxylic acid146.144.3-0.5
4-Aminooxane-4-carboxylic acid4-Aminooxane-4-carboxylic acid145.164.5 (acid), 9.8 (amine)-1.2
Oxane-4-carboxylic acidOxane-4-carboxylic acid130.144.80.3

Note: Predicted pKa and LogP values are estimated based on computational models and are for illustrative purposes.

Hypothetical Biological Evaluation: Cytotoxicity in A549 Lung Carcinoma Cells

To contextualize the potential therapeutic applications of these derivatives, we present hypothetical data from a cytotoxicity assay performed on the A549 human lung carcinoma cell line. This assay is a common initial screening step to assess the potential of compounds as anti-cancer agents.

CompoundIC50 (µM) in A549 Cells
This compound 15.2
4-Hydroxyoxane-4-carboxylic acid25.8
4-Aminooxane-4-carboxylic acid> 100
Oxane-4-carboxylic acid> 100

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate potential structure-activity relationships and should not be considered as actual experimental results.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data, the introduction of a methoxy group at the C4 position in this compound may contribute to moderate cytotoxic activity. The replacement of the methoxy group with a hydroxyl group appears to slightly decrease this activity. The presence of a primary amine or the absence of a C4 substituent results in a significant loss of activity in this hypothetical assay. This suggests that the nature of the C4 substituent is a critical determinant of biological activity in this scaffold.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration.

  • Sample Preparation: A 1 mM solution of the test compound is prepared in a 1:1 mixture of methanol and water.

  • Titration Setup: The sample solution is placed in a thermostated vessel at 25°C and stirred. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized 0.1 M NaOH solution is added in small increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • System Preparation: A solution of the test compound is prepared in n-octanol that has been pre-saturated with water.

  • Partitioning: Equal volumes of the n-octanol solution and water (pre-saturated with n-octanol) are combined in a sealed vial. The mixture is shaken vigorously for 1 hour to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Addition: The MTT reagent is added to each well and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_for_Compound_Evaluation cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation 4-Methoxyoxane-4-CA 4-Methoxyoxane- 4-carboxylic acid pKa_Det pKa Determination 4-Methoxyoxane-4-CA->pKa_Det LogP_Det LogP Determination 4-Methoxyoxane-4-CA->LogP_Det Other_Oxanes Other Oxane Derivatives Other_Oxanes->pKa_Det Other_Oxanes->LogP_Det Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) pKa_Det->Cytotoxicity_Assay LogP_Det->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cytotoxicity_Assay->SAR_Analysis

Caption: Workflow for the synthesis and evaluation of oxane derivatives.

SAR_Logic cluster_compounds Compounds cluster_properties Properties cluster_activity Hypothetical Activity Methoxy 4-Methoxy Lipophilicity Lipophilicity (LogP) Methoxy->Lipophilicity Acidity Acidity (pKa) Methoxy->Acidity High_Activity Moderate Activity Methoxy->High_Activity Hypothesized Strongest Effect Hydroxy 4-Hydroxy Hydroxy->Lipophilicity Hydroxy->Acidity Low_Activity Low Activity Hydroxy->Low_Activity Hypothesized Weaker Effect Amino 4-Amino Amino->Lipophilicity Amino->Acidity No_Activity No Activity Amino->No_Activity Hypothesized Inactive Unsubstituted Unsubstituted Unsubstituted->Lipophilicity Unsubstituted->Acidity Unsubstituted->No_Activity Hypothesized Inactive Lipophilicity->High_Activity Lipophilicity->Low_Activity Lipophilicity->No_Activity Acidity->High_Activity Acidity->Low_Activity Acidity->No_Activity

Caption: Logical relationship between structure, properties, and activity.

References

A Comparative Guide to the Synthesis of 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for 4-Methoxyoxane-4-carboxylic acid, a valuable building block in medicinal chemistry. The comparison focuses on the starting materials, key transformations, and availability of established protocols. This document aims to assist researchers in selecting the most suitable method based on their specific laboratory capabilities and research needs.

Introduction

This compound is a heterocyclic compound with potential applications in drug discovery and development. Its synthesis is not widely reported, necessitating a careful evaluation of potential synthetic strategies. This guide outlines two plausible routes, starting from either tetrahydropyran-4-one or tetrahydropyran-4-carboxylic acid, and presents the available experimental data for key steps.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: From Tetrahydropyran-4-oneRoute 2: From Tetrahydropyran-4-carboxylic Acid
Starting Material Tetrahydropyran-4-oneTetrahydropyran-4-carboxylic acid
Key Transformations Cyanohydrin formation, Methylation, Nitrile hydrolysisEsterification, Hydroxylation, Methylation, Ester hydrolysis
Overall Yield Data not availableData not available
Key Advantages Potentially shorter route.Readily available starting material and a high-yield first step.
Key Challenges Lack of specific protocols for methylation of the cyanohydrin.Absence of a documented method for the hydroxylation of the intermediate ester.

Synthetic Route 1: Synthesis from Tetrahydropyran-4-one

This proposed route begins with the commercially available tetrahydropyran-4-one. The key steps involve the formation of a cyanohydrin, followed by methylation of the tertiary alcohol and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

Logical Flow of Synthesis Route 1

A Tetrahydropyran-4-one B Tetrahydropyran-4-one Cyanohydrin A->B + HCN C 4-Methoxy-tetrahydropyran-4-carbonitrile B->C Methylation D This compound C->D Hydrolysis

Caption: Synthetic pathway starting from tetrahydropyran-4-one.

Experimental Protocols

Synthetic Route 2: Synthesis from Tetrahydropyran-4-carboxylic Acid

This alternative route commences with the readily available tetrahydropyran-4-carboxylic acid. The proposed synthesis involves esterification, followed by hydroxylation at the 4-position, methylation of the resulting hydroxyl group, and finally, hydrolysis of the ester to yield the target molecule.

Logical Flow of Synthesis Route 2

A Tetrahydropyran-4-carboxylic acid B Methyl tetrahydropyran-4-carboxylate A->B Esterification C Methyl 4-hydroxy-tetrahydropyran-4-carboxylate B->C Hydroxylation D Methyl 4-methoxy-tetrahydropyran-4-carboxylate C->D Methylation (Williamson Ether Synthesis) E This compound D->E Hydrolysis

Caption: Synthetic pathway starting from tetrahydropyran-4-carboxylic acid.

Experimental Protocols

A significant advantage of this route is the well-documented and high-yielding first step.

Step 1: Synthesis of Methyl tetrahydropyran-4-carboxylate [3][4]

  • Reaction: Tetrahydropyran-4-carboxylic acid is reacted with dimethyl sulfate in the presence of potassium carbonate in acetone.

  • Procedure: To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added, followed by the dropwise addition of dimethyl sulfate (0.8 mL, 8.45 mmol).[3] The mixture is stirred and heated under reflux for 3 hours.[3] The inorganic salts are removed by filtration and washed with acetone. The filtrate is then dried and concentrated to yield the product.[3]

  • Yield: 99%[3][4]

Subsequent steps, however, are not as well-defined in the literature. While methyl 4-hydroxy-tetrahydropyran-4-carboxylate is a known compound, a specific protocol for its synthesis via hydroxylation of methyl tetrahydropyran-4-carboxylate could not be identified. The methylation of the hydroxyl group would likely proceed via a Williamson ether synthesis.[5][6] The final step, ester hydrolysis, is a standard transformation.

Performance Comparison and Discussion

MetricRoute 1Route 2
Starting Material Cost & Availability Tetrahydropyran-4-one is a readily available and relatively inexpensive starting material.Tetrahydropyran-4-carboxylic acid is also commercially available.
Number of Steps 34
Availability of Protocols Lacks a specific protocol for the key methylation step.The initial esterification is well-documented with high yield.[3][4] However, the hydroxylation step lacks a specific procedure.
Potential Yield Unknown due to missing protocols.The first step has a 99% yield.[3][4] Overall yield is unknown.

Both proposed routes to this compound present significant challenges due to the lack of complete, experimentally validated procedures in the scientific literature.

Route 1 is theoretically more direct. However, the absence of a reliable method for the methylation of the tertiary hydroxyl group of the cyanohydrin intermediate is a major drawback. This step could be prone to side reactions or require extensive optimization.

Conclusion

Based on the available information, Route 2 appears to be the more promising starting point for the synthesis of this compound , primarily due to the high-yield and well-documented nature of the initial esterification step. Future research efforts should focus on developing an efficient method for the hydroxylation of methyl tetrahydropyran-4-carboxylate. Success in this step would unlock a viable and potentially scalable synthesis of the target compound. For researchers considering Route 1, significant process development would be required to establish a reliable protocol for the methylation of the cyanohydrin intermediate.

References

The Emerging Potential of 4-Methoxyoxane-4-carboxylic Acid Analogs: A Comparative Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-methoxyoxane-4-carboxylic acid and its analogs reveals a promising scaffold for therapeutic development. This guide presents a comparative overview of its biological activities, supported by experimental data on analogous compounds, to underscore its potential in medicinal chemistry. Due to the limited availability of published data directly pertaining to this compound, this guide incorporates hypothetical, yet plausible, data for illustrative and comparative purposes, based on structure-activity relationships observed in similar heterocyclic compounds.

The oxane (tetrahydropyran) ring is a well-established privileged scaffold in drug discovery, and its derivatives often exhibit a wide range of biological activities. The introduction of a carboxylic acid at the C4 position, along with a methoxy group, presents a unique chemical entity with potential for novel pharmacological properties. This guide explores the hypothetical cytotoxic and antimicrobial activities of this compound and its conceptual analogs, providing a framework for future research and development.

Comparative Analysis of Biological Activity

To delineate the potential therapeutic value of this compound analogs, a comparative analysis of their hypothetical in vitro efficacy against cancer cell lines and microbial strains is presented. This comparison includes the parent compound, 4-hydroxyoxane-4-carboxylic acid, to elucidate the role of the methoxy group, and a more complex analog with a substituted aromatic amine to explore the impact of further structural modifications.

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of the compounds were evaluated against the human colorectal carcinoma cell line (HCT-116) and the human breast adenocarcinoma cell line (MCF-7) using a standard MTT assay. The half-maximal inhibitory concentration (IC₅₀) was determined following a 48-hour exposure period.

CompoundStructureIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. MCF-7
This compoundthis compound25.432.1
4-Hydroxyoxane-4-carboxylic acid4-Hydroxyoxane-4-carboxylic acid> 100> 100
Analog A (Aromatic Amine Derivative)Analog A8.211.5
Data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that the presence of the methoxy group in this compound confers a moderate level of cytotoxicity compared to its hydroxy counterpart. Further functionalization, as seen in Analog A, appears to significantly enhance the anticancer activity.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) of each compound was determined against a panel of pathogenic microbes, including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a fungus (Candida albicans), using the broth microdilution method.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound64> 128128
4-Hydroxyoxane-4-carboxylic acid> 128> 128> 128
Analog A (Aromatic Amine Derivative)166432
Data is hypothetical and for illustrative purposes only.

The illustrative antimicrobial screening indicates that this compound possesses weak to moderate activity, primarily against Gram-positive bacteria. The structural modifications in Analog A suggest a pathway to enhancing the potency and broadening the spectrum of antimicrobial action.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (HCT-116 and MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Bacterial and fungal strains are grown to the mid-logarithmic phase in appropriate broth media. The cultures are then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Test compounds are serially diluted in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 35°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

The enhanced cytotoxicity of the this compound analogs could be attributed to their ability to induce apoptosis in cancer cells. The structural modifications may allow for interaction with key cellular targets, triggering a cascade of events leading to programmed cell death. A simplified, hypothetical signaling pathway is depicted below.

Hypothetical_Apoptotic_Pathway cluster_0 Cellular Response to Analog A Analog_A Analog A Cellular_Target Cellular Target (e.g., Kinase, Receptor) Analog_A->Cellular_Target Cellular_Stress Cellular Stress (e.g., ROS Production) Cellular_Target->Cellular_Stress Bax_Bak_Activation Bax/Bak Activation Cellular_Stress->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothetical apoptotic pathway initiated by Analog A.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound analogs is outlined below. This process involves a multi-step synthesis followed by a series of in vitro assays to determine biological activity.

Experimental_Workflow cluster_1 Synthesis and Evaluation Workflow Starting_Materials Starting Materials (e.g., Tetrahydropyran-4-one) Synthesis Multi-step Synthesis of Analogs Starting_Materials->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening Purification->Biological_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Biological_Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Biological_Screening->Antimicrobial SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxyoxane-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxyoxane-4-carboxylic acid scaffold represents a unique chemical entity with potential applications in drug discovery. The strategic placement of a methoxy group and a carboxylic acid on a central oxane (tetrahydropyran) ring offers a combination of rigidity, polarity, and hydrogen bonding capabilities. While specific structure-activity relationship (SAR) data for this class of derivatives is not extensively available in the public domain, this guide provides a comparative analysis based on established medicinal chemistry principles for its constituent functional groups. The following sections will explore the potential impact of modifying each part of the molecule, supported by illustrative data and detailed experimental protocols for key assays.

Core Scaffold Analysis

The this compound core can be dissected into three key components for SAR analysis: the oxane ring, the C4-carboxylic acid, and the C4-methoxy group. Understanding the contribution of each is vital for designing derivatives with improved potency, selectivity, and pharmacokinetic profiles.

1. The Oxane Ring: The tetrahydropyran ring provides a rigid, three-dimensional structure, which can be advantageous for locking in a bioactive conformation and improving metabolic stability.[1] Its oxygen atom can also act as a hydrogen bond acceptor.

2. The Carboxylic Acid: This functional group is a common feature in many drugs, often acting as a key interacting moiety with biological targets through hydrogen bonding and electrostatic interactions.[2][3] However, it can also lead to poor membrane permeability and rapid metabolism.[4][5]

3. The Methoxy Group: The methoxy group is a versatile substituent in drug design.[6][7] It is relatively small, non-lipophilic when attached to an aromatic system, and can act as a hydrogen bond acceptor.[8] Its presence can also block metabolic oxidation at the C4 position.

Hypothetical Structure-Activity Relationship Studies

To illustrate the potential SAR of this scaffold, we present the following hypothetical data for a series of this compound derivatives against a generic kinase target.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDR1 (Carboxylic Acid Modification)R2 (Methoxy Modification)Kinase IC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)
1 (Parent) -COOH-OCH₃5000.5
2 -COOCH₃ (Methyl Ester)-OCH₃>100005.2
3 -CONH₂ (Amide)-OCH₃8002.1
4 -CN (Nitrile)-OCH₃12004.5
5 -Tetrazole-OCH₃6001.8
6 -COOH-OH4500.4
7 -COOH-OCF₃7500.8
8 -COOH-H9000.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis of SAR Based on Hypothetical Data
  • Carboxylic Acid Modifications (R1):

    • Esterification (Compound 2 ) or conversion to amides (Compound 3 ) or nitriles (Compound 4 ) significantly reduces or abolishes activity, suggesting the negatively charged carboxylate is crucial for target engagement.

    • Replacement with a tetrazole (Compound 5 ), a common carboxylic acid bioisostere, results in a slight loss of potency but may offer improved metabolic stability or oral bioavailability.[9]

  • Methoxy Group Modifications (R2):

    • Replacement of the methoxy group with a hydroxyl group (Compound 6 ) shows comparable activity, indicating that a hydrogen bond acceptor at this position is tolerated.

    • Introduction of a more electron-withdrawing trifluoromethoxy group (Compound 7 ) decreases potency.

    • Complete removal of the C4-substituent (Compound 8 ) leads to a significant drop in activity, highlighting the importance of substitution at this position.

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data are provided below.

Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.

  • Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, kinase buffer, and a detection reagent.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Permeability Assay (Caco-2)
  • Objective: To assess the intestinal permeability of the compounds using the Caco-2 cell line as a model of the intestinal epithelium.

  • Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), test compounds.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

    • Wash the cell monolayer with HBSS.

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the A and B side samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Visualizations

Logical Flow of SAR Analysis

The following diagram illustrates the logical workflow for the structure-activity relationship analysis of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis SAR Analysis Parent 4-Methoxyoxane- 4-carboxylic acid (Parent) Derivatives Synthesize Derivatives (R1 and R2 Modifications) Parent->Derivatives InVitro In Vitro Kinase Assay (IC50 Determination) Derivatives->InVitro Permeability Cell Permeability Assay (Papp Measurement) Derivatives->Permeability SAR_Table Compile SAR Table InVitro->SAR_Table Permeability->SAR_Table Identify_Trends Identify Activity Trends SAR_Table->Identify_Trends New_Design New_Design Identify_Trends->New_Design Design Next Generation of Compounds

Caption: Workflow for SAR analysis of this compound derivatives.

Signaling Pathway of a Generic Kinase

The following diagram depicts a simplified signaling pathway involving a generic kinase that could be the target for this class of compounds.

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor 4-Methoxyoxane- 4-carboxylic acid Derivative Inhibitor->Kinase

Caption: Simplified signaling pathway of a generic kinase target.

Conclusion

While direct experimental data for the structure-activity relationship of this compound derivatives is limited, this guide provides a framework for initiating a drug discovery program based on this scaffold. The hypothetical data and established medicinal chemistry principles suggest that the carboxylic acid is likely a key binding element. Future work should focus on the synthesis and biological evaluation of a diverse set of derivatives to elucidate the true SAR and unlock the therapeutic potential of this promising chemical class. The use of bioisosteric replacements for the carboxylic acid and systematic exploration of substituents on the oxane ring are recommended strategies for lead optimization.

References

Comparative analysis of spectroscopic data for 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Analysis of 4-Methoxyoxane-4-carboxylic Acid

This guide presents a comparative analysis of the spectroscopic data for this compound. Due to the limited availability of experimental data for this specific compound, this analysis relies on predicted spectroscopic values and a comparison with the known experimental data of a close structural analogue, oxane-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to aid in the characterization and identification of this compound and related compounds.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for oxane-4-carboxylic acid. These comparisons provide a baseline for identifying the key spectral features of the target molecule.

¹H NMR Data

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

Assignment This compound (Predicted) Oxane-4-carboxylic acid (Experimental) [1]Key Differences
-OCH₃~3.2-3.4 ppm (singlet)N/APresence of a sharp singlet for the methoxy group.
Oxane Protons (α to O)~3.5-3.8 ppm (multiplet)~3.5-3.8 ppm (multiplet)Minimal change expected in the chemical shift of protons alpha to the ring oxygen.
Oxane Protons (β to O)~1.8-2.2 ppm (multiplet)~1.8-2.2 ppm (multiplet)The methoxy group's influence might cause minor shifts.
-COOH~10-12 ppm (broad singlet)~10-12 ppm (broad singlet)The carboxylic acid proton signal is expected in a similar downfield region.[2]
¹³C NMR Data

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)

Assignment This compound (Predicted) Oxane-4-carboxylic acid (Experimental) [1]Key Differences
-C =O~175-180 ppm~175-180 ppmThe carbonyl carbon chemical shift is expected to be in a similar range.[2]
Quaternary Carbon (C4)~75-85 ppm~40-45 ppmSignificant downfield shift due to the attached electron-donating methoxy group.
-OC H₃~50-55 ppmN/AA distinct signal for the methoxy carbon.
Oxane Carbons (α to O)~65-70 ppm~65-70 ppmMinor changes are expected for the carbons adjacent to the ring oxygen.
Oxane Carbons (β to O)~25-35 ppm~25-35 ppmMinimal impact from the methoxy group is anticipated on these carbons.
IR Spectroscopy Data

Table 3: Comparative FT-IR Spectral Data (Predicted vs. Experimental)

Functional Group This compound (Predicted) Oxane-4-carboxylic acid (Experimental) [1]Key Differences
O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)A characteristic broad absorption is expected for the carboxylic acid O-H group.
C-H Stretch2850-3000 cm⁻¹2850-3000 cm⁻¹Typical alkane C-H stretching frequencies.
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong)1700-1725 cm⁻¹ (strong)A strong carbonyl absorption is a key feature.
C-O Stretch (Ether and Acid)1050-1300 cm⁻¹1050-1300 cm⁻¹The presence of the methoxy group will contribute to the C-O stretching region.
Mass Spectrometry Data

Table 4: Comparative Mass Spectrometry Data (Predicted vs. Experimental)

Parameter This compound Oxane-4-carboxylic acid [1]Key Differences
Molecular FormulaC₇H₁₂O₄C₆H₁₀O₃Addition of a CH₂O group.
Molecular Weight160.17 g/mol 130.14 g/mol A difference of 30.03 g/mol .
Predicted M+ Peakm/z 160m/z 130The molecular ion peak will be at a higher m/z value.
Key FragmentationLoss of -OCH₃ (m/z 129), Loss of -COOH (m/z 115)Loss of -COOH (m/z 85)The fragmentation pattern will be influenced by the presence of the methoxy group.

Experimental Workflow

The logical workflow for a comparative spectroscopic analysis is depicted below. This process outlines the steps from sample preparation and data acquisition to spectral analysis and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition / Prediction cluster_analysis Data Analysis cluster_conclusion Conclusion Sample_Target This compound (Target Compound) Prediction Spectroscopic Prediction (for Target Compound) Sample_Target->Prediction Sample_Analogue Oxane-4-carboxylic acid (Analogue Compound) NMR_acq NMR Spectroscopy (¹H, ¹³C) Sample_Analogue->NMR_acq IR_acq FT-IR Spectroscopy Sample_Analogue->IR_acq MS_acq Mass Spectrometry Sample_Analogue->MS_acq NMR_analysis NMR Data Comparison: - Chemical Shifts - Multiplicity NMR_acq->NMR_analysis IR_analysis IR Data Comparison: - Functional Group Analysis IR_acq->IR_analysis MS_analysis MS Data Comparison: - Molecular Ion Peak - Fragmentation Patterns MS_acq->MS_analysis Prediction->NMR_analysis Prediction->IR_analysis Prediction->MS_analysis Structure_Elucidation Structural Elucidation of This compound NMR_analysis->Structure_Elucidation IR_analysis->Structure_Elucidation MS_analysis->Structure_Elucidation

Caption: Workflow for Comparative Spectroscopic Analysis.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering a range of -2 to 15 ppm, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is conducted to obtain singlets for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, typically using an electron energy of 70 eV. For less volatile or thermally sensitive compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

References

Benchmarking 4-Methoxyoxane-4-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. This guide provides a comparative benchmark for 4-Methoxyoxane-4-carboxylic acid, a molecule with a unique structural motif, against known compounds with established biological activities. While direct experimental data for this compound is not publicly available, this document serves as a resource for researchers by summarizing the known activities of structurally related tetrahydropyran and oxazine derivatives. This comparison will enable scientists to contextualize the potential of this compound and design future experimental investigations.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the quantitative biological activity data for various tetrahydropyran and oxazine derivatives, which serve as relevant benchmarks for assessing the potential of this compound. These compounds share the core oxane (tetrahydropyran) ring structure and are evaluated for their anticancer, antimicrobial, and antioxidant properties.

Table 1: Anticancer Activity of Benchmark Compounds

Compound/Derivative ClassCell LineIC50 (µM)Reference
Pyran DerivativesHCT-116 (Colon Cancer)75.1 - 85.88[1]
Tryptanthrin DerivativesA549/DDP (Lung Cancer)0.14 - 3.04[2]
Tryptanthrin DerivativesHL-7702 (Normal Liver)45.21 - 86.30[2]
Rearranged AbietanesHT29 (Colon Cancer)2.7 - 6.69[3]
Triazole linked TetrahydrocurcuminHeLa (Cervical Cancer)4.49[4]
Triazole linked TetrahydrocurcuminMCF-7 (Breast Cancer)6.67[4]
Triazole linked TetrahydrocurcuminDU-145 (Prostate Cancer)10.38[4]

Table 2: Antimicrobial Activity of Benchmark Compounds

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Oxazine Derivative (1C1TH)S. aureus50[5]
Oxazine Derivative (1C1TH)E. coli50[5]
Oxazine Derivative (1C3TH, 1C4TH)S. aureus62.5[5]
Oxazine Derivative (1C3TH, 1C4TH)E. coli62.5[5]
Imidazo[2,1-b][4][5]oxazine DerivativesM. tuberculosis H37Rv0.18 - 1.63 (µM)[6]
Diarylmethylamine (Oxazine derivative 1l)Gram-positive bacteria15[7]
Diarylmethylamine (Oxazine derivative 1f)Gram-positive & Gram-negative31[7]

Table 3: Antioxidant Activity of Benchmark Compounds

Compound/Derivative ClassAssayIC50 (µg/mL)Reference
4H-Pyran Derivatives (4d, 4g, 4i, 4l)DPPH Radical Scavenging43.98 - 54.29[1]
2-amino-pyran derivative (I32)DPPH Radical Scavenging>25, <200[8]
Thiazole DerivativesDPPH Radical Scavenging9.48[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for assessing the key biological activities discussed in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (including this compound and benchmarks) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media. The inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (microorganism in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A blank (solvent without DPPH) and a control (DPPH solution without the test compound) are also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Visualizing Molecular Mechanisms and Workflows

To further aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Anticancer_Screening cluster_setup Initial Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Cell Line Culture (e.g., HCT-116, MCF-7) start->culture seeding Cell Seeding in 96-well plates culture->seeding adherence Overnight Adherence seeding->adherence treatment Treat cells with This compound & Benchmark Compounds (Serial Dilutions) adherence->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate for Formazan Formation mtt_add->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 Values calculate->ic50 end End ic50->end

Experimental workflow for in vitro anticancer screening.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase drug Anticancer Compound (e.g., this compound) bcl2 Bcl-2 Family Proteins (Bax, Bak) drug->bcl2 Induces cyto_c Cytochrome c Release bcl2->cyto_c Promotes apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator Caspase) apaf1->casp9 Activates casp3 Caspase-3 (Executioner Caspase) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Intrinsic apoptosis signaling pathway induced by a small molecule.

References

A Comparative Guide to In Vitro Assays for 4-Methoxyoxane-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutic agents requires rigorous preclinical evaluation to characterize their biological activity and mechanism of action. For emerging compound classes such as 4-methoxyoxane-4-carboxylic acid derivatives, a systematic approach using a panel of in vitro assays is essential to determine their potential as, for example, anticancer or antimicrobial agents. This guide provides an objective comparison of key in vitro assays, complete with detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in their evaluation.

The following sections detail common assays for enzyme inhibition, antiproliferative effects, and antimicrobial activity. For the purpose of this guide, we will use a hypothetical this compound derivative, designated as MOX-A , and compare its performance against established agents.

Data Presentation: Comparative Efficacy

The biological activity of novel compounds is typically quantified to allow for direct comparison with existing drugs or other candidates. The following tables summarize the hypothetical performance of MOX-A in several key in vitro assays.

Table 1: Enzyme Inhibition Profile

Many carboxylic acid derivatives are known to target enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), which are implicated in cancer.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

CompoundTarget EnzymeIC50 (µM)
MOX-A HDAC12.5
MOX-A SIRT315.8
Vorinostat (Control)HDAC10.05

Table 2: Antiproliferative Activity against Human Colon Cancer Cells (HCT116)

The ability of a compound to inhibit cancer cell growth is a critical indicator of its potential as an anticancer agent. This is often assessed using cell viability assays.

CompoundAssayIC50 (µM)
MOX-A CCK-8 (72h)7.8
Doxorubicin (Control)CCK-8 (72h)0.9

Table 3: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2]

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
MOX-A 16>64
Ampicillin (Control)0.258

Mandatory Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental procedures.

HDAC_Inhibitor_Pathway HDAC Inhibitor Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC Histones Histones HDAC->Histones Deacetylation HAT HAT AcetylatedHistones Acetylated Histones HAT->AcetylatedHistones Acetylation Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Transcription Gene Transcription Chromatin->Transcription Repression OpenChromatin->Transcription TSG Tumor Suppressor Genes (e.g., p21, p53) CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis Transcription->TSG MOXA MOX-A (HDAC Inhibitor) MOXA->HDAC Inhibition

Caption: HDAC inhibitor signaling pathway in cancer.

Experimental_Workflow General Workflow for In Vitro Screening cluster_primary Primary Screening cluster_secondary Secondary & Cellular Assays cluster_tertiary Specialized Assays CompoundLibrary Compound Library (incl. MOX-A) PrimaryAssay High-Throughput Enzyme Inhibition Assay CompoundLibrary->PrimaryAssay HitID Hit Identification (% Inhibition > 50%) PrimaryAssay->HitID IC50 IC50 Determination HitID->IC50 Active Hits CellProlif Antiproliferative Assay (CCK-8) IC50->CellProlif ColonyForm Colony Formation Assay CellProlif->ColonyForm Antimicrobial Antimicrobial Assay (MIC Determination) CellProlif->Antimicrobial CellCycle Cell Cycle Analysis ColonyForm->CellCycle LeadOpt Lead Optimization CellCycle->LeadOpt Antimicrobial->LeadOpt

Caption: General experimental workflow for in vitro screening.

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable experimental data.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 of a compound against a purified enzyme using a spectrophotometric assay.[3]

  • Materials:

    • Purified target enzyme (e.g., HDAC1).

    • Substrate that produces a chromogenic or fluorogenic product.

    • Assay buffer (optimized for the target enzyme).

    • Test compound (MOX-A) and control inhibitor, dissolved in DMSO.

    • 96-well microplate.

    • Microplate spectrophotometer or fluorometer.

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., MOX-A) in the assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

    • In a 96-well plate, add 50 µL of the diluted compound to each well. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 25 µL of the enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (e.g., every minute for 30 minutes) at the appropriate wavelength.

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Normalize the data by setting the rate of the negative control (no inhibitor) to 100% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiproliferative Assay (CCK-8 Protocol)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.[4][5]

  • Materials:

    • HCT116 human colon cancer cells.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • CCK-8 reagent.

    • Test compound (MOX-A) and control drug (Doxorubicin).

    • Sterile 96-well cell culture plates.

    • Microplate reader (450 nm).

  • Methodology:

    • Harvest HCT116 cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

    • Prepare serial dilutions of MOX-A and the control drug in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with DMSO).

    • Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.

    • Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[4]

    • Incubate the plate for 1-4 hours in the incubator.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.

Colony Formation Assay

This assay assesses the long-term ability of a single cell to proliferate and form a colony, indicating its reproductive viability after treatment.[6]

  • Materials:

    • Cancer cell line of interest.

    • Complete culture medium.

    • Test compound (MOX-A).

    • 6-well cell culture plates.

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol).

  • Methodology:

    • Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of MOX-A for 24 hours.

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing colonies to form.

    • After the incubation period, wash the colonies with PBS, fix them with 100% methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]

  • Materials:

    • Treated and untreated cells.

    • Phosphate-Buffered Saline (PBS).

    • Cold 70% ethanol.

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • Flow cytometer.

  • Methodology:

    • Culture cells and treat with the desired concentrations of MOX-A for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[8]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution degrades RNA, ensuring that PI only binds to DNA.[7]

    • Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli).

    • Mueller-Hinton Broth (MHB).

    • Test compound (MOX-A) and control antibiotic (Ampicillin).

    • Sterile 96-well microtiter plates.

  • Methodology:

    • Prepare a stock solution of MOX-A and the control antibiotic.

    • Dispense 100 µL of sterile MHB into each well of a 96-well plate.

    • Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with 100 µL of the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[2]

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

References

Confirming the Structure of 4-Methoxyoxane-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to support the structural confirmation of 4-Methoxyoxane-4-carboxylic acid. Due to the limited availability of public experimental data for this specific compound, this document leverages detailed information from structurally similar analogs, namely oxane-4-carboxylic acid and 4-hydroxyoxane-4-carboxylic acid. By comparing their synthesis and spectral data, researchers can predict and confirm the structural characteristics of this compound.

Structural Overview

This compound is a heterocyclic compound featuring a central oxane (tetrahydropyran) ring. A methoxy and a carboxylic acid group are attached to the C4 position. Its structure is confirmed by its IUPAC name, this compound, and its molecular formula, C7H12O4.[1] Alternative nomenclature includes 4-methoxytetrahydro-2H-pyran-4-carboxylic acid. The Chemical Abstracts Service (CAS) has assigned the identifier 1010836-49-3 to this compound.[1]

Comparative Analysis of Spectroscopic Data

To aid in the structural elucidation of this compound, the following tables provide experimental and predicted spectroscopic data for the target compound and its key analogs.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundChemical Shift (ppm) and Multiplicity
This compound (Predicted) ~3.3 (s, 3H, -OCH₃), ~2.0-2.2 (m, 4H, oxane CH₂), ~3.6-3.8 (m, 4H, oxane CH₂-O), >10 (br s, 1H, -COOH)
Oxane-4-carboxylic acid 1.75-1.95 (m, 4H), 2.5 (m, 1H), 3.4 (t, 2H), 3.95 (dt, 2H), 12.2 (br s, 1H)
4-Hydroxyoxane-4-carboxylic acid (Predicted) ~1.8-2.0 (m, 4H, oxane CH₂), ~3.5-3.7 (m, 4H, oxane CH₂-O), ~5.0 (br s, 1H, -OH), >10 (br s, 1H, -COOH)

Table 2: Comparison of ¹³C NMR Spectral Data

CompoundChemical Shift (ppm)
This compound (Predicted) ~50 (-OCH₃), ~35 (oxane CH₂), ~65 (oxane CH₂-O), ~80 (C4), ~175 (-COOH)
Oxane-4-carboxylic acid 28.5 (2C), 42.0, 66.5 (2C), 182.0
4-Hydroxyoxane-4-carboxylic acid (Predicted) ~38 (oxane CH₂), ~64 (oxane CH₂-O), ~75 (C4), ~178 (-COOH)

Table 3: Comparison of IR Spectral Data

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) 2500-3300 (O-H stretch, broad), 1700-1725 (C=O stretch), 1050-1150 (C-O stretch, ether)
Oxane-4-carboxylic acid 2500-3300 (O-H stretch, broad), 1705 (C=O stretch), 1100 (C-O stretch)
4-Hydroxyoxane-4-carboxylic acid (Predicted) 3200-3600 (O-H stretch, broad, alcohol), 2500-3300 (O-H stretch, broad, acid), 1700-1720 (C=O stretch), 1050-1150 (C-O stretch)

Table 4: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]+•: 160.07; Predicted fragments: m/z 129 (M-OCH₃), 115 (M-COOH), 87 (M-COOCH₃)
Oxane-4-carboxylic acid [M]+•: 130.06; Fragments: m/z 113 (M-OH), 85 (M-COOH)
4-Hydroxyoxane-4-carboxylic acid [M]+•: 146.06; Predicted fragments: m/z 129 (M-OH), 101 (M-COOH), 83 (M-COOH, -H₂O)

Experimental Protocols

Proposed Synthesis of this compound:

A potential pathway to the target molecule begins with the synthesis of a suitable precursor, such as methyl 4-hydroxyoxane-4-carboxylate. This intermediate can then be methylated and subsequently hydrolyzed to yield the final product.

Logical Workflow for the Synthesis and Confirmation of this compound

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Start Commercially Available Starting Materials Step1 Synthesis of Methyl 4-hydroxyoxane-4-carboxylate Start->Step1 Step2 Methylation of the Hydroxyl Group Step1->Step2 Step3 Hydrolysis of the Methyl Ester Step2->Step3 Product This compound Step3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis and Comparison with Analogs NMR->Analysis IR->Analysis MS->Analysis Confirmation Confirmation Analysis->Confirmation Structure Confirmed

Caption: A logical workflow illustrating the proposed synthesis and subsequent structural confirmation of this compound.

Detailed Experimental Protocol for a Key Analog: Synthesis of Oxane-4-carboxylic Acid

The synthesis of the parent compound, oxane-4-carboxylic acid, provides a foundational protocol that can be adapted. The following three-step synthesis is based on a published, commercially viable method.

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This step involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether.

  • Procedure: To a solution of diethyl malonate and a suitable base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol), bis(2-chloroethyl) ether is added. The reaction mixture is heated under reflux. After completion of the reaction, the solvent is removed, and the residue is worked up to yield diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis of Diethyl tetrahydropyran-4,4-dicarboxylate

The diester is hydrolyzed to the corresponding dicarboxylic acid.

  • Procedure: Diethyl tetrahydropyran-4,4-dicarboxylate is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. The reaction progress is monitored until the ester is fully consumed. The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the tetrahydropyran-4,4-dicarboxylic acid. The solid product is collected by filtration and washed.

Step 3: Decarboxylation of Tetrahydropyran-4,4-dicarboxylic acid

The dicarboxylic acid is decarboxylated to yield the final product.

  • Procedure: Tetrahydropyran-4,4-dicarboxylic acid is heated in a high-boiling solvent (e.g., xylene) to induce decarboxylation. The evolution of carbon dioxide is monitored. After the reaction is complete, the solvent is removed under reduced pressure, and the crude oxane-4-carboxylic acid is purified, for instance, by distillation or recrystallization.

Conclusion

While direct experimental data for this compound is not widely reported, a comprehensive analysis of its structural analogs, oxane-4-carboxylic acid and 4-hydroxyoxane-4-carboxylic acid, provides a robust framework for its structural confirmation. The provided comparative spectroscopic data and the detailed synthesis protocol for a key analog offer valuable guidance for researchers working with this and related compounds. The predicted spectral data serves as a benchmark for the experimental characterization of this compound.

References

Comparative Analysis of Immunoassay Cross-Reactivity for 4-Methoxyoxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical immunoassay developed for the quantification of 4-Methoxyoxane-4-carboxylic acid. The performance of the assay is evaluated against structurally similar molecules to determine its specificity. All data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a small molecule of interest in various research and development fields. Accurate quantification of this analyte is crucial, and immunoassays provide a sensitive and high-throughput method for its detection. A key performance characteristic of any immunoassay is its specificity, which is determined by assessing its cross-reactivity with structurally related compounds. This guide outlines a hypothetical cross-reactivity study to evaluate an antibody developed for this compound.

Data Presentation: Cross-Reactivity of the Anti-4-Methoxyoxane-4-carboxylic Acid Antibody

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was hypothetically developed to measure the concentration of this compound. The cross-reactivity of the polyclonal antibody used in this assay was tested against a panel of structurally related analogs. The results are summarized in the table below. Cross-reactivity was calculated using the formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100

Compound NameStructureIC50 (nM)Cross-Reactivity (%)
This compound (Target Analyte) 10 100
4-Ethoxyoxane-4-carboxylic acidOxane ring with ethoxy and carboxyl groups5020
Tetrahydropyran-4-carboxylic acidOxane ring with a carboxyl group2005
4-Hydroxyoxane-4-carboxylic acidOxane ring with hydroxyl and carboxyl groups5002
4-Methoxycyclohexane-1-carboxylic acidCyclohexane ring with methoxy and carboxyl groups>1000<1
Adipic acidLinear dicarboxylic acid>1000<1

Note: The IC50 value represents the concentration of the analyte required to inhibit 50% of the signal in the competitive immunoassay. A lower IC50 indicates a higher affinity of the antibody for the compound.

Experimental Protocols

A competitive ELISA was the chosen method for this hypothetical study. This format is well-suited for the detection of small molecules.

Principle of the Competitive ELISA

In this assay, the sample analyte (this compound) competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated onto the microplate wells. The amount of enzyme-labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product.

Detailed Methodology
  • Plate Coating: A 96-well microplate was coated with a capture antibody specific for this compound (e.g., rabbit anti-4-Methoxyoxane-4-carboxylic acid antibody) at a concentration of 2 µg/mL in a coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). The plate was incubated overnight at 4°C.

  • Washing: The plate was washed three times with a wash buffer (Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4).

  • Blocking: The remaining protein-binding sites on the wells were blocked by adding 200 µL of a blocking buffer (1% Bovine Serum Albumin in PBS) to each well and incubating for 2 hours at room temperature.

  • Washing: The plate was washed three times with the wash buffer.

  • Competitive Reaction:

    • A standard curve was prepared using known concentrations of this compound.

    • Serial dilutions of the cross-reactant analogs were prepared.

    • 50 µL of the standards or analog solutions were added to the appropriate wells.

    • 50 µL of a fixed concentration of horseradish peroxidase (HRP)-conjugated this compound was added to all wells.

    • The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark at room temperature for 15 minutes.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values for the target analyte and each analog were determined from their respective dose-response curves.

Visualizations

The following diagrams illustrate the key aspects of the cross-reactivity study.

G cluster_workflow Experimental Workflow for Cross-Reactivity Testing plate_coating Plate Coating with Anti-Analyte Antibody washing1 Washing plate_coating->washing1 blocking Blocking washing1->blocking washing2 Washing blocking->washing2 competition Competitive Reaction: Sample/Analog + Labeled Analyte washing2->competition washing3 Washing competition->washing3 substrate Substrate Addition washing3->substrate readout Signal Readout (OD 450nm) substrate->readout analysis Data Analysis (IC50 & % Cross-Reactivity) readout->analysis

Caption: Workflow for the competitive ELISA used in the cross-reactivity study.

G cluster_structures Structural Comparison of Target Analyte and Key Cross-Reactant target This compound Target Analyte analog1 4-Ethoxyoxane-4-carboxylic acid -OCH3 vs -OCH2CH3 target:f0->analog1:f0 High Structural Similarity analog2 Tetrahydropyran-4-carboxylic acid Lacks -OCH3 group target:f0->analog2:f0 Moderate Structural Similarity

Caption: Structural relationship between the target analyte and its primary cross-reactants.

Conclusion

The hypothetical data indicates that the developed immunoassay for this compound exhibits high specificity. The most significant cross-reactivity was observed with 4-Ethoxyoxane-4-carboxylic acid (20%), which is structurally very similar, differing only by an ethyl group in place of a methyl group on the ether linkage. Other analogs with more substantial structural differences, such as the absence of the methoxy group or a different ring structure, showed minimal to negligible cross-reactivity. These results suggest that the antibody primarily recognizes the methoxy group in conjunction with the oxane-carboxylic acid scaffold. For applications where high concentrations of 4-Ethoxyoxane-4-carboxylic acid may be present, further optimization of the antibody or the use of a confirmatory analytical method may be warranted.

Safety Operating Guide

Proper Disposal of 4-Methoxyoxane-4-carboxylic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4-Methoxyoxane-4-carboxylic Acid

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Therefore, the following safety measures are mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and aerosols that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of vapors or aerosols that may cause respiratory tract irritation.
Body Protection Laboratory coat.Prevents contamination of personal clothing.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental waste management service.[1][2][3][4] Do not dispose of this chemical down the drain or in regular solid waste.

1. Waste Segregation and Containment:

  • Designated Waste Container: Use a dedicated, sealable, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable for acidic organic compounds.[5]

  • Clear Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents or bases, must be kept separate to prevent hazardous reactions.[2][3]

2. Waste Collection:

  • Solid Waste: Carefully transfer the solid chemical into the designated waste container, minimizing dust formation.[2]

  • Liquid Waste (Solutions): If the compound is in a solution, carefully pour the liquid waste into a compatible, leak-proof container.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent materials from a spill, should also be placed in the designated hazardous waste container.[5]

3. Storage of Waste:

  • Secure Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.

  • Ventilation and Temperature: The storage area should be cool, dry, and well-ventilated.[2][6]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.

4. Arranging for Professional Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][4]

  • Provide Information: Be prepared to provide accurate information about the waste, including its name and quantity.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.[5]

The final disposal will be handled by the specialized contractor, likely through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_containment Waste Containment cluster_storage_disposal Storage and Final Disposal start Start: Have this compound for disposal ppe Don appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe handling Handle in a well-ventilated area (e.g., fume hood) ppe->handling container Select a dedicated, labeled, and compatible hazardous waste container handling->container segregate Segregate Waste: - Solid chemical - Contaminated materials container->segregate seal Securely seal the container segregate->seal storage Store in a designated, cool, dry, and ventilated satellite accumulation area seal->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal vendor storage->contact_ehs documentation Complete all required waste disposal documentation contact_ehs->documentation pickup Waste collected by professional service for final disposal documentation->pickup

Caption: Workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxyoxane-4-carboxylic acid was publicly available at the time of this writing. This guidance is a synthesis of information from SDSs of structurally related compounds, including ethers and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance to answer specific operational questions for safe handling and disposal.

Immediate Safety and Handling Precautions

Given the presence of both an ether linkage and a carboxylic acid functional group, this compound should be handled with caution, assuming it may possess hazards associated with both classes of compounds. These include potential flammability, peroxide formation upon storage, and skin and eye irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][3][5]Protects against potential splashes of the chemical which could cause serious eye irritation.[4]
Skin and Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][4] A flame-resistant lab coat must be worn and fully buttoned.[1][5] Full-length pants and closed-toe shoes are required.[1][5]Prevents skin contact which can cause irritation.[6][7] Nitrile gloves are recommended for incidental contact.[8] A lab coat provides a barrier against spills. Flame-resistant properties are crucial due to the potential flammability of the ether component.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][6][9] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[1][4][6]Minimizes the inhalation of potentially harmful vapors or dust. Ether vapors can cause dizziness and drowsiness.[9]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is operational before starting any work.[5][6]

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.[9]

    • Assemble all necessary equipment and label all containers clearly.

  • Handling:

    • Always wear the appropriate PPE as detailed in the table above.

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][10]

    • Avoid contact with skin, eyes, and clothing.[1][5]

    • Keep away from heat, sparks, open flames, and hot surfaces as the ether component may be flammable.[2][11]

    • Due to the ether component, be aware of the potential for peroxide formation. Containers should be dated upon receipt and opening.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][6]

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[3]

Disposal Plan:

The disposal of this compound should be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[12]

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6][12]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]

  • Containment:

    • For solid waste, carefully transfer the material into the designated waste container, avoiding the creation of dust.[12]

    • For solutions, pour the liquid waste into a compatible, leak-proof container and ensure it is properly sealed.[12]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][11][12] The storage area should be a designated satellite accumulation area for hazardous waste.[12]

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Protocols

While no specific experimental protocols involving this compound were found, the following general methodologies for handling similar solid carboxylic acids in a research setting are applicable:

Protocol for Weighing and Preparing a Solution:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a calibrated analytical balance inside the fume hood.

  • Weighing: Use a clean spatula to carefully transfer the desired amount of the solid compound from its storage container onto a weigh boat. Avoid generating dust.

  • Transfer: Carefully add the weighed solid to a clean, dry volumetric flask or other appropriate glassware.

  • Dissolution: Add the desired solvent to the glassware in portions, swirling gently to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the final desired volume.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

  • Cleanup: Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container. Clean the spatula and work area.

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.